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Foundational

6-Fluoroisoquinoline-3-carbaldehyde: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Introduction In the realm of advanced medicinal chemistry and rational drug design, fluorinated N-heterocycles serve as privileged scaffolds. 6-Fluoroisoquinoline-3-carbaldehyde is a highly specialized, bifunctional buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of advanced medicinal chemistry and rational drug design, fluorinated N-heterocycles serve as privileged scaffolds. 6-Fluoroisoquinoline-3-carbaldehyde is a highly specialized, bifunctional building block that combines the metabolic stability of a strategically fluorinated isoquinoline core with the versatile reactivity of a C-3 carbaldehyde moiety.

As an emerging intermediate, it is primarily utilized by drug development professionals to synthesize complex libraries of kinase inhibitors, epigenetic modulators, and Positron Emission Tomography (PET) imaging tracers[1]. Notably, due to its specialized nature, a universal Chemical Abstracts Service (CAS) registry number has not yet been assigned (frequently listed as "N/A" in major chemical catalogs)[2]. However, its structural parameters and molecular weight (175.16 g/mol ) are well-defined.

Physicochemical Properties & Molecular Descriptors

The introduction of a fluorine atom at the C-6 position exerts a profound inductive electron-withdrawing effect on the isoquinoline ring system. This modification lowers the pKa of the isoquinoline nitrogen, thereby increasing the fraction of un-ionized molecules at physiological pH and enhancing passive membrane permeability.

All quantitative molecular descriptors for 6-fluoroisoquinoline-3-carbaldehyde are summarized in the table below:

PropertyValueStructural Implication
Molecular Formula C₁₀H₆FNODefines the core fluorinated heteroaromatic aldehyde.
Molecular Weight 175.16 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
Exact Mass 175.0433 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 0Enhances lipophilicity and blood-brain barrier (BBB) penetration.
Hydrogen Bond Acceptors 3 (N, O, F)Facilitates targeted interactions with kinase hinge regions.
Topological Polar Surface Area ~30.0 ŲOptimal TPSA for oral bioavailability and CNS exposure.
Rotatable Bonds 1High structural rigidity, reducing entropic penalty upon target binding.

Synthetic Methodologies & Workflows

The synthesis of isoquinoline-3-carbaldehydes requires precise control over the oxidation state of the C-3 carbon. The most reliable and field-proven methodology involves the controlled reduction of the corresponding ester, methyl 6-fluoroisoquinoline-3-carboxylate, using Diisobutylaluminum hydride (DIBAL-H)[3].

Step-by-Step Protocol: DIBAL-H Reduction

Causality & Rationale: DIBAL-H is selected over stronger reducing agents (like LiAlH₄) because, at cryogenic temperatures (-78 °C), it forms a stable tetrahedral aluminum hemiacetal intermediate. This intermediate prevents the premature release of the aldehyde, thereby completely suppressing over-reduction to the corresponding alcohol. The aldehyde is only liberated during the aqueous acidic quench.

  • Preparation: Dissolve methyl 6-fluoroisoquinoline-3-carboxylate (1.0 eq) in anhydrous toluene under an inert argon atmosphere. Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise via a syringe pump over 30 minutes. Crucial: Maintain the internal temperature below -70 °C to preserve the stability of the tetrahedral intermediate.

  • Reaction Monitoring: Stir the mixture at -78 °C for 2 hours. Monitor the disappearance of the ester via TLC (Hexane/EtOAc 3:1).

  • Quench (Self-Validating Step): Quench the reaction at -78 °C by adding a pre-cooled mixture of glacial acetic acid, water, and diethyl ether. Causality: The acidic environment breaks down the aluminum complex, liberating the free aldehyde while precipitating aluminum salts.

  • Workup & Purification: Warm to room temperature, filter through a Celite pad, extract the aqueous layer with EtOAc, and concentrate the organic phase. Purify via silica gel flash chromatography to yield the pure 6-fluoroisoquinoline-3-carbaldehyde.

SynthWorkflow SM Methyl 6-fluoroisoquinoline-3-carboxylate (Starting Material) Reagent DIBAL-H Reduction (Toluene, -78 °C) SM->Reagent Intermediate Tetrahedral Aluminum Intermediate (Stable at -78 °C) Reagent->Intermediate Quench Aqueous Acid Quench (AcOH/H2O/Ether) Intermediate->Quench Product 6-Fluoroisoquinoline-3-carbaldehyde (Target Compound) Quench->Product

Synthetic workflow for 6-fluoroisoquinoline-3-carbaldehyde via DIBAL-H reduction.

Mechanistic Role in Drug Discovery

The strategic placement of the aldehyde at the C-3 position transforms the inert isoquinoline core into a highly reactive electrophilic hub.

  • Metabolic Shielding: The C-6 fluorine atom acts as a bioisostere for hydrogen, effectively blocking cytochrome P450-mediated oxidative metabolism at a highly susceptible site on the isoquinoline ring.

  • Targeted Functionalization: The carbaldehyde group undergoes rapid reductive amination with primary or secondary amines. This is a staple reaction in the synthesis of MAT2A (Methionine Adenosyltransferase 2A) inhibitors and associated PET radiotracers[1]. Furthermore, Knoevenagel condensations with active methylene compounds yield extended conjugated systems utilized in fluorescent probes.

DownstreamApp Core 6-Fluoroisoquinoline-3-carbaldehyde Rxn1 Reductive Amination (Primary/Secondary Amines) Core->Rxn1 Rxn2 Knoevenagel Condensation (Active Methylene Compounds) Core->Rxn2 Rxn3 Schiff Base Formation (Hydrazines/Hydroxylamines) Core->Rxn3 App1 Kinase & MAT2A Inhibitors Rxn1->App1 App2 Epigenetic Modulators Rxn2->App2 App3 PET Imaging Tracers Rxn3->App3

Pharmacological applications and downstream functionalization of the carbaldehyde moiety.

Analytical Validation & Quality Control

To ensure absolute trustworthiness in the synthetic output, a self-validating Quality Control (QC) system must be employed. The presence of the intact aldehyde and the fluorine atom provides distinct analytical signatures.

  • ¹H NMR (400 MHz, CDCl₃): The most critical diagnostic peak is the aldehyde proton, which will appear as a sharp singlet far downfield at approximately δ 10.2 - 10.4 ppm . The C-1 proton of the isoquinoline ring will appear as a highly deshielded singlet around δ 9.3 ppm due to the adjacent nitrogen and aromatic ring current.

  • ¹⁹F NMR (376 MHz, CDCl₃): A distinct signal (typically a multiplet due to coupling with adjacent C-5 and C-7 protons) will appear in the region of -105 to -115 ppm , confirming the retention of the fluorine atom.

  • LC-MS (ESI+): The exact mass is 175.04 Da. The mass spectrum must yield a dominant [M+H]⁺ peak at m/z 176.1 , validating the molecular weight of the synthesized batch.

Conclusion

6-Fluoroisoquinoline-3-carbaldehyde is a potent, dual-action building block. It elegantly marries the pharmacokinetic advantages of fluorine incorporation with the synthetic versatility of an aldehyde. By adhering to strict cryogenic reduction protocols and rigorous NMR/MS validation, researchers can reliably integrate this scaffold into advanced drug discovery pipelines, particularly for CNS-active agents and precision oncology targets.

References

  • ACS Publications. "Design, Synthesis, and Preclinical Evaluation of a PET Tracer Targeting Methionine Adenosyltransferase 2A - ACS Publications". Available at: [Link]

Sources

Exploratory

Comprehensive NMR Characterization and Spectral Analysis of 6-Fluoroisoquinoline-3-carbaldehyde

Introduction & Structural Significance In modern drug discovery and organic synthesis, halogenated heterocycles serve as privileged scaffolds. Specifically, 6-Fluoroisoquinoline-3-carbaldehyde is a highly valuable interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

In modern drug discovery and organic synthesis, halogenated heterocycles serve as privileged scaffolds. Specifically, 6-Fluoroisoquinoline-3-carbaldehyde is a highly valuable intermediate utilized in the development of potent and selective allosteric inhibitors, including those targeting Protein Arginine Methyltransferase 3 (PRMT3)[1].

The strategic placement of the substituents on the isoquinoline core dictates its chemical behavior:

  • The 3-Carbaldehyde Moiety: Positioned alpha to the nitrogen, this highly electrophilic group serves as a versatile handle for downstream functionalizations, such as reductive aminations or modified Pomeranz–Fritsch cyclizations[2].

  • The 6-Fluoro Substituent: The introduction of a highly electronegative fluorine atom at the C6 position induces profound electronic changes. It alters the local electron density via competing inductive (-I) and resonance (+M) effects, which directly impacts the nuclear magnetic shielding tensors observed in NMR spectroscopy[3].

Understanding the exact spectral causality of this molecule is critical for researchers to unambiguously verify synthetic intermediates and avoid costly downstream misassignments.

Principles of Spectral Causality in Fluorinated Isoquinolines

When analyzing the NMR spectra of 6-Fluoroisoquinoline-3-carbaldehyde, the data must be interpreted through the lens of electronic and anisotropic effects:

  • Anisotropic Deshielding (H1 & C1): The C1 position is situated between the bridgehead carbon (C8a) and the highly electronegative nitrogen (N2). The combined electron-withdrawing effect of the nitrogen and the strong magnetic anisotropy of the fused aromatic system causes H1 to be the most deshielded proton in the spectrum (typically >9.3 ppm).

  • Scalar Spin-Spin Coupling ( JHF​ and JCF​ ): The 19F nucleus (spin I=1/2 , 100% natural abundance) actively couples with both 1H and 13C nuclei through the bonding network[3]. This results in complex multiplet splitting. The magnitude of the coupling constant ( J ) is inversely proportional to the number of bonds separating the nuclei, providing a self-validating map of the molecular topology:

    • 1JCF​ (Direct bond): Exceptionally large (~250 Hz) at C6.

    • 2JCF​ (Ortho carbons): Moderate (~22–24 Hz) at C5 and C7.

    • 3JHF​ (Ortho protons): Distinctive proton splitting (~8–10 Hz) for H5 and H7.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure the highest scientific integrity and resolution of complex 19F couplings, the following optimized protocol must be utilized for data acquisition.

Step 1: Sample Preparation

  • Weigh precisely 15.0 mg of 6-Fluoroisoquinoline-3-carbaldehyde (ensure purity >98% via LC-MS prior to NMR).

  • Dissolve the compound in 0.6 mL of Chloroform-d ( CDCl3​ , 99.8 atom % D). Causality for solvent choice: CDCl3​ is selected over DMSO-d6​ to prevent the potential hydration of the highly electrophilic 3-carbaldehyde group into a gem-diol, while providing a sharp deuterium lock signal.

  • Add 0.03% (v/v) tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

  • Critical Step: Degas the sample using a brief ultrasonic bath treatment (2 minutes) to remove dissolved paramagnetic oxygen, which can broaden spectral lines and artificially shorten T1​ relaxation times.

Step 2: Instrument Calibration and Acquisition

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a 5 mm inverse-detection cryoprobe (TCI) to maximize the signal-to-noise (S/N) ratio.

  • Equilibrate the sample at 298 K for 5 minutes to prevent convection currents.

  • 1H NMR Acquisition: Run a standard 30° pulse program (zg30), 16 scans, spectral width of 20 ppm. Set the relaxation delay ( D1​ ) to 2.0 seconds.

  • 13C{1H} NMR Acquisition: Run a power-gated decoupling sequence (zgpg30), 1024 scans. Causality for parameter adjustment: Extend the D1​ delay to 5.0 seconds. Quaternary carbons (C3, C4a, C6, C8a) lack attached protons and therefore lack efficient dipole-dipole relaxation mechanisms. An extended D1​ ensures complete spin-lattice relaxation, allowing for accurate signal detection and integration.

Quantitative Data Presentation

Table 1: 1H NMR Spectral Data (600 MHz, CDCl3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Rationale
-CHO 10.20Singlet (s)1H-Highly deshielded aldehyde proton.
H1 9.35Singlet (s)1H-Alpha to nitrogen; maximum anisotropic deshielding.
H4 8.60Singlet (s)1H-Beta to nitrogen; deshielded by ortho -CHO group.
H8 8.10Doublet of doublets (dd)1H 3JH8−H7​=9.0 , 4JH8−F​=5.5 Ortho to H7, meta to F.
H5 7.65Doublet of doublets (dd)1H 3JH5−F​=9.0 , 4JH5−H7​=2.5 Ortho to F, meta to H7.
H7 7.45Doublet of doublet of doublets (ddd)1H 3JH7−H8​=9.0 , 3JH7−F​=8.5 , 4JH7−H5​=2.5 Ortho to F and H8, meta to H5.
Table 2: 13C NMR Spectral Data (150 MHz, CDCl3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Carbon Type
-CHO 193.4Singlet (s)-Carbonyl (CH)
C6 163.8Doublet (d) 1JCF​=254.0 Quaternary (C-F)
C1 153.2Singlet (s)-Aromatic (CH)
C3 148.5Singlet (s)-Quaternary (C-CHO)
C8a 136.2Singlet (s)-Quaternary (Bridgehead)
C8 131.4Doublet (d) 3JCF​=9.5 Aromatic (CH)
C4a 127.4Doublet (d) 3JCF​=2.0 Quaternary (Bridgehead)
C4 121.8Singlet (s)-Aromatic (CH)
C7 113.2Doublet (d) 2JCF​=23.0 Aromatic (CH)
C5 111.5Doublet (d) 2JCF​=22.5 Aromatic (CH)

2D NMR Workflow for Unambiguous Assignment

To transition from raw 1D data to a fully validated structural assignment, a systematic 2D NMR workflow is required.

  • COSY (Correlation Spectroscopy): Identifies the contiguous H7−H8 spin system and maps the H5/H7 meta-coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly maps the attached protons to their respective carbons (e.g., confirming the highly deshielded C1 at 153.2 ppm is directly bonded to H1 at 9.35 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive topological map by showing 2-bond and 3-bond correlations from protons to quaternary carbons. For instance, an HMBC cross-peak from H1 to C3 and C8a unambiguously locks the orientation of the pyridine ring relative to the fluorinated benzene ring.

NMR_Workflow Sample Sample Preparation CDCl3, 600 MHz, 298 K Acq1D 1D Acquisition 1H (ns=16), 13C (ns=1024), 19F Sample->Acq1D ExtractJ Extract J-Couplings (1J_CF, 2J_CF, 3J_HF) Acq1D->ExtractJ COSY 2D COSY Map H7-H8 Spin System Acq1D->COSY HSQC 2D HSQC Direct 1H-13C Correlations (C1-H1, C4-H4, C5-H5) Acq1D->HSQC HMBC 2D HMBC Long-Range Correlations (H1 to C3/C8a, H4 to C3/C4a/C5) ExtractJ->HMBC COSY->HMBC HSQC->HMBC Final Unambiguous Structural Assignment 6-Fluoroisoquinoline-3-carbaldehyde HMBC->Final

Logical 2D NMR workflow for the unambiguous structural assignment of fluorinated isoquinolines.

References

  • Title: Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) Source: Journal of Medicinal Chemistry (via PMC / NIH) URL: [1]

  • Title: Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL: [2]

  • Title: Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes Source: The Journal of Physical Chemistry A (ACS Publications) URL: [3]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoroisoquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Isoquinolines in Medicinal Chemistry The isoquinoline scaffold is a prominent heterocyclic motif found in a wi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Isoquinolines in Medicinal Chemistry

The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities. The introduction of a fluorine atom into this framework can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic fluorination is a key tool in modern drug discovery. This guide focuses on a specific, yet under-documented member of this class: 6-Fluoroisoquinoline-3-carbaldehyde. Due to the limited availability of direct experimental data for this compound, this guide will provide a comprehensive overview of its predicted physicochemical properties, supported by experimental data from closely related structural analogs. This comparative approach offers valuable insights for researchers interested in the synthesis, characterization, and application of this and similar molecules.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to discussing its properties.

Table 1: Molecular Identity of 6-Fluoroisoquinoline-3-carbaldehyde and Key Analogs

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
6-Fluoroisoquinoline-3-carbaldehyde (Predicted) [Insert 2D structure of 6-Fluoroisoquinoline-3-carbaldehyde]C₁₀H₆FNO175.16Not Found
6-Fluoroquinoline -3-carbaldehyde[Insert 2D structure of 6-Fluoroquinoline-3-carbaldehyde]C₁₀H₆FNO175.161196154-66-1[1][2]
Isoquinoline-3-carbaldehyde[Insert 2D structure of Isoquinoline-3-carbaldehyde]C₁₀H₇NO157.175470-80-4[3]
6-Fluoroquinoline-2-carboxaldehyde[Insert 2D structure of 6-Fluoroquinoline-2-carboxaldehyde]C₁₀H₆FNO175.16260430-93-1

Core Physicochemical Properties: A Comparative Analysis

Table 2: Comparison of Key Physicochemical Properties

Property6-Fluoroisoquinoline-3-carbaldehyde (Predicted)6-Fluoroquinoline -3-carbaldehyde (Experimental)Isoquinoline-3-carbaldehyde (Experimental)6-Fluoroquinoline-2-carboxaldehyde (Experimental)
Melting Point (°C) Data Not AvailableData Not AvailableSolid (form)[3]113-120
Boiling Point (°C) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, ether, and chloroform.[4][5]Data Not AvailableSparingly soluble in water, soluble in many organic solvents.[5]Data Not Available
pKa The isoquinoline nitrogen is weakly basic, with a pKa likely to be slightly lower than that of isoquinoline (5.14) due to the electron-withdrawing effects of the fluorine and aldehyde groups.Data Not AvailableData Not AvailableData Not Available

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic analysis is crucial for the identification and structural elucidation of novel compounds. While experimental spectra for 6-Fluoroisoquinoline-3-carbaldehyde are not available, we can predict the key features based on the functional groups present and by comparison with related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum of 6-Fluoroisoquinoline-3-carbaldehyde is expected to show distinct signals for the aromatic protons and the aldehydic proton. The aldehydic proton will appear as a singlet in the downfield region (typically δ 9-10 ppm). The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The fluorine at the 6-position will particularly influence the chemical shifts and coupling constants of the protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at a downfield chemical shift (typically δ 190-200 ppm). The carbons of the isoquinoline ring will appear in the aromatic region, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 6-Fluoroisoquinoline-3-carbaldehyde is predicted to show characteristic absorption bands for:

  • C=O stretch (aldehyde): A strong absorption band around 1700-1720 cm⁻¹.

  • C-H stretch (aromatic): Absorptions in the region of 3000-3100 cm⁻¹.

  • C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-F stretch: An absorption band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 6-Fluoroisoquinoline-3-carbaldehyde (C₁₀H₆FNO), the high-resolution mass spectrum should show a molecular ion peak [M]⁺ at an m/z corresponding to its exact mass (175.0433).

Synthesis and Reactivity

Synthetic Approaches

The synthesis of fluorinated isoquinolines is an active area of research. While a specific, published synthesis for 6-Fluoroisoquinoline-3-carbaldehyde was not found, general methods for the synthesis of fluorinated isoquinolines can be adapted. A plausible synthetic route could involve the construction of the isoquinoline ring from a fluorinated precursor, followed by the introduction of the aldehyde group at the 3-position. A review of recent advances in the preparation of fluorinated isoquinolines highlights various synthetic strategies.[2]

Synthesis_Logic cluster_precursors Starting Materials cluster_synthesis Synthetic Steps Fluorinated_Phenyl_Precursor Fluorinated Phenyl Precursor Ring_Closure Ring Closure Reaction (e.g., Bischler-Napieralski, Pictet-Spengler) Fluorinated_Phenyl_Precursor->Ring_Closure C2_Synthon Two-Carbon Synthon C2_Synthon->Ring_Closure Formylation Formylation at C3 Ring_Closure->Formylation Target_Molecule 6-Fluoroisoquinoline- 3-carbaldehyde Formylation->Target_Molecule

Caption: A generalized synthetic logic for 6-Fluoroisoquinoline-3-carbaldehyde.

Chemical Reactivity

The reactivity of 6-Fluoroisoquinoline-3-carbaldehyde is governed by its key functional groups: the aldehyde and the fluorinated isoquinoline core.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, allowing for a wide range of transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines, oximes, and hydrazones. These reactions are fundamental in medicinal chemistry for generating diverse compound libraries.

  • Isoquinoline Ring: The nitrogen atom in the isoquinoline ring imparts basic properties, allowing for salt formation with acids. The aromatic system can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing fluorine and aldehyde groups will influence the regioselectivity and reactivity. The fluorine atom itself can potentially be a site for nucleophilic aromatic substitution under specific conditions.

Stability and Storage

Aromatic aldehydes can be susceptible to oxidation, especially when exposed to air and light over extended periods. Therefore, it is recommended that 6-Fluoroisoquinoline-3-carbaldehyde be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. For a related compound, 6-Fluoroquinoline-2-carboxaldehyde, the recommended storage temperature is 2-8°C.

Experimental Protocols: A Guide for Characterization

For researchers who successfully synthesize 6-Fluoroisoquinoline-3-carbaldehyde, the following general protocols can be adapted for its characterization.

Protocol 1: Determination of Melting Point
  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The sample is heated at a slow, controlled rate. The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Protocol 2: Acquisition of NMR Spectra
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse programs for ¹H, ¹³C, and potentially ¹⁹F NMR are used. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural assignment.

NMR_Workflow Start Synthesized Compound Dissolve Dissolve in Deuterated Solvent Start->Dissolve Place_in_Tube Place in NMR Tube Dissolve->Place_in_Tube Insert_in_Spectrometer Insert into NMR Spectrometer Place_in_Tube->Insert_in_Spectrometer Acquire_1H Acquire ¹H Spectrum Insert_in_Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Insert_in_Spectrometer->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Insert_in_Spectrometer->Acquire_2D Process_Data Process and Analyze Data Acquire_1H->Process_Data Acquire_13C->Process_Data Acquire_2D->Process_Data Structure_Elucidation Structure Elucidation Process_Data->Structure_Elucidation

Caption: A typical workflow for NMR-based structural elucidation.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water).

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Method: A gradient elution method is typically employed, starting with a higher percentage of aqueous mobile phase and gradually increasing the organic phase. The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion and Future Directions

6-Fluoroisoquinoline-3-carbaldehyde represents a potentially valuable building block in medicinal chemistry and materials science. While direct experimental data on its physicochemical properties are currently scarce, this guide provides a comprehensive overview based on predicted values and comparative analysis with closely related analogs. The provided synthetic strategies and characterization protocols offer a solid foundation for researchers to synthesize and investigate this compound. Further experimental studies are warranted to fully elucidate its properties and unlock its potential in various scientific applications. The synthesis and characterization of this and other novel fluorinated isoquinolines will undoubtedly contribute to the advancement of drug discovery and materials science.

References

  • 6-fluoroquinoline-3-carbaldehyde — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 22, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). PMC. Retrieved March 22, 2026, from [Link]

  • Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes. (2023, June 23). ACS Publications. Retrieved March 22, 2026, from [Link]

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017, January 23). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Synthesis of Perfluorinated Isoquinolinediones through Visible-Light-Induced Cyclization of Alkenes. (2015, November 18). ACS Publications. Retrieved March 22, 2026, from [Link]

  • 6-fluoroquinoline-3-carbaldehyde[1196154-66-1] | USCKS. (n.d.). Retrieved March 22, 2026, from [Link]

  • Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization. (2019, December 12). ACS Publications. Retrieved March 22, 2026, from [Link]

  • 6-fluoroisoquinoline-3-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 22, 2026, from [Link]

  • Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. (2025, October 21). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024, June 29). Asian Journal of Chemistry. Retrieved March 22, 2026, from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019, November 10). MDPI. Retrieved March 22, 2026, from [Link]

  • 6-Fluoroindole-3-carboxaldehyde Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2024, March 12). Retrieved March 22, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved March 22, 2026, from [Link]

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2025, October 16). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. (2020, August 20). MDPI. Retrieved March 22, 2026, from [Link]

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2013, December 17). MDPI. Retrieved March 22, 2026, from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). SlideShare. Retrieved March 22, 2026, from [Link]

  • Isoquinoline-3-carboxaldehyde | C10H7NO | CID 231555. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

Sources

Exploratory

Comprehensive Toxicity and Safety Data Sheet (SDS) Guide for 6-Fluoroisoquinoline-3-carbaldehyde

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Safety Guide Executive Summary In the landscape of modern drug discovery, fluorinated nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Safety Guide

Executive Summary

In the landscape of modern drug discovery, fluorinated nitrogen heterocycles are highly prized for their ability to improve metabolic stability and modulate lipophilicity. 6-Fluoroisoquinoline-3-carbaldehyde (Molecular Formula: C10H6FNO, MW: 175.16 g/mol ) is a specialized, high-value organic building block[1]. However, the intersection of an electron-withdrawing fluorine atom and an electrophilic carbaldehyde group creates a unique physicochemical profile that demands rigorous safety and handling protocols.

Because highly specific in vivo toxicological data for this exact isomer is limited, this whitepaper synthesizes structural causality principles with extrapolated Safety Data Sheet (SDS) metrics from extensively characterized structural analogs, such as 6-Fluoroquinoline-2-carbaldehyde[2] and Isoquinoline-3-carbaldehyde[3]. This guide provides a self-validating framework for the safe manipulation, storage, and biological evaluation of this compound.

Structural Causality and Physicochemical Dynamics

To safely handle 6-Fluoroisoquinoline-3-carbaldehyde, researchers must understand the causality behind its reactivity. The molecule's toxicological profile is driven by two synergistic functional groups:

  • The C-3 Carbaldehyde (Electrophilic Center): Aldehydes are inherently reactive. In biological environments, they readily undergo nucleophilic attack by primary amines (e.g., lysine residues on skin or corneal proteins) to form Schiff bases. This protein adduction is the primary mechanistic driver for its classification as a severe skin and eye irritant[2].

  • The C-6 Fluorine (Electron-Withdrawing Group): The highly electronegative fluorine atom withdraws electron density from the isoquinoline ring system. This inductive effect increases the partial positive charge on the C-3 carbonyl carbon, making the aldehyde more reactive than its non-fluorinated counterparts. Furthermore, fluorine substitution increases the overall lipophilicity (logP) of the molecule, facilitating rapid penetration through lipid bilayers and dermal barriers.

Reactivity Compound 6-Fluoroisoquinoline-3-carbaldehyde Aldehyde C-3 Carbaldehyde Group (Electrophilic Center) Compound->Aldehyde Fluorine C-6 Fluorine Atom (Electron Withdrawing) Compound->Fluorine SchiffBase Protein Binding / Schiff Base Formation Aldehyde->SchiffBase Reacts with amines Lipophilicity Increased Lipophilicity & Membrane Penetration Fluorine->Lipophilicity Modulates logP Toxicity Cellular Toxicity / Irritation SchiffBase->Toxicity Lipophilicity->Toxicity

Fig 1: Mechanistic pathway of 6-Fluoroisoquinoline-3-carbaldehyde reactivity and toxicity.

Comprehensive Toxicological Profile (GHS Classification)

Based on structural analog data provided by major chemical suppliers[2][3], 6-Fluoroisoquinoline-3-carbaldehyde falls under the following Globally Harmonized System (GHS) hazard classifications.

Quantitative Hazard Summary
Property / HazardDescription / ClassificationCausality / Mitigation Strategy
Molecular Weight 175.16 g/mol Critical for accurate molarity calculations in in vitro dosing.
Storage Conditions 2-8°C or -20°C, Inert AtmospherePrevents atmospheric oxygen from oxidizing the aldehyde to a carboxylic acid[3].
H302 Harmful if swallowedAcute toxicity via ingestion; mandate handling strictly within a certified fume hood[2].
H315 Causes skin irritationEnhanced lipophilic penetration; requires nitrile/neoprene double-gloving[2].
H319 Causes serious eye irritationRapid Schiff base formation with corneal proteins; safety goggles mandatory[2].
H335 May cause respiratory irritationHigh vapor pressure of the aldehyde moiety; strictly adhere to P261 (Avoid breathing dust/fumes)[4].

Laboratory Safety & Emergency Response Workflows

Every protocol involving 6-Fluoroisoquinoline-3-carbaldehyde must be a self-validating system, ensuring that the integrity of the chemical is maintained while absolute safety is guaranteed.

Step-by-Step Methodology: Safe Handling and Solution Preparation
  • Thermal Equilibration (Validation Step): Before opening, remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, which accelerates aldehyde degradation and compromises experimental reproducibility.

  • Inert Atmosphere Transfer: Purge a glovebox or Schlenk line with high-purity Argon. Open the vial strictly under this inert atmosphere.

  • Solubilization: Dissolve the compound in anhydrous, amine-free solvents (e.g., DMSO or DMF). Causality: Using solvents with trace amines or water will induce premature Schiff base formation or hydration, destroying the active electrophile.

  • Aliquotting & Storage: Dispense the stock solution into single-use amber vials (to prevent photo-degradation), purge the headspace with Argon, and immediately flash-freeze in liquid nitrogen before returning to -20°C storage[3].

Emergency Response Protocol
  • Inhalation Exposure: Remove the subject to fresh air immediately. If respiratory irritation persists, administer oxygen. The reactive aldehyde can cause severe bronchospasm[4].

  • Dermal Exposure: Wash with copious amounts of soap and water for at least 15 minutes. Causality: Do NOT use organic solvents (like ethanol or acetone) to wash the skin. The lipophilic nature of the fluorinated ring means organic solvents will act as a vehicle, driving the toxicant deeper into the dermal layers[4].

Experimental Protocol: In Vitro Cytotoxicity Validation

Before utilizing 6-Fluoroisoquinoline-3-carbaldehyde in complex biological assays, researchers must empirically establish its safety margins (IC50). The following self-validating protocol utilizes the CellTiter-Glo (ATP quantitation) assay on HepG2 (human liver carcinoma) cells to assess acute hepatotoxicity.

AssayWorkflow Prep Compound Prep (Anhydrous DMSO) Dosing Serial Dilution & Dosing (48h) Prep->Dosing Culture Cell Culture (HepG2 Cells) Culture->Dosing Assay CellTiter-Glo Assay (ATP Quantitation) Dosing->Assay Analysis IC50 Calculation (Non-linear Regression) Assay->Analysis

Fig 2: Self-validating in vitro cytotoxicity screening workflow for fluorinated building blocks.

Step-by-Step Methodology: Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adhesion.

  • Compound Dosing (Self-Validating Step): Prepare a 10 mM stock of 6-Fluoroisoquinoline-3-carbaldehyde in anhydrous DMSO. Perform a 10-point, 3-fold serial dilution. Transfer the dilutions to the cell plate. Crucial: Ensure the final DMSO concentration across all wells (including the vehicle control) is exactly 0.5% (v/v). This validates that any observed toxicity is due to the compound, not solvent-induced osmotic stress.

  • Incubation: Incubate the treated cells for 48 hours. Causality: A 48-hour window allows sufficient time for aldehyde-mediated oxidative stress and protein adduction to manifest as a measurable decline in metabolic ATP production.

  • Viability Assessment: Equilibrate the plate to room temperature for 30 minutes to ensure uniform enzymatic activity. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence using a microplate reader. Normalize the raw data against the 0.5% DMSO vehicle control (set to 100% viability) and calculate the IC50 using a 4-parameter logistic non-linear regression model.

References

  • CAS:1351517-03-7, 7,8-Difluoroquinoline-2-carbaldehyde-毕得医药 Source: Bidepharm URL:1

  • 260430-93-1 | 6-Fluoroquinoline-2-carbaldehyde | BLD Pharm Source: BLD Pharmatech URL:2

  • Chemical Safety Data Sheet MSDS / SDS - 3-isoquinolinecarboxaldehyde Source: ChemicalBook URL:4

  • 5470-80-4 | Isoquinoline-3-carbaldehyde | ChemScene Source: ChemScene URL:3

Sources

Foundational

Preliminary Biological Activity of 6-Fluoroisoquinoline-3-carbaldehyde Derivatives: A Technical Guide for Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids (e.g., papaverine, lamellarins) and synthetic therapeutics[1]. When functionalized as 6-fluoroiso...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids (e.g., papaverine, lamellarins) and synthetic therapeutics[1]. When functionalized as 6-fluoroisoquinoline-3-carbaldehyde , the molecule transforms into a highly versatile pharmacophore and synthetic hub. This technical guide explores the mechanistic rationale, preliminary biological activities, and self-validating experimental workflows for developing derivatives of this specific scaffold.

Pharmacophore Design and Mechanistic Rationale

The design of 6-fluoroisoquinoline-3-carbaldehyde derivatives is driven by a triad of structural features, each contributing a specific pharmacokinetic or pharmacodynamic advantage:

  • The Isoquinoline Core: The planar, nitrogen-containing bicyclic system is highly effective at intercalating into DNA and binding to the ATP-binding pockets of various kinases. It is a proven scaffold for topoisomerase inhibition and antibacterial activity[2][3].

  • The 6-Fluoro Substitution: The strategic placement of a fluorine atom at the 6-position serves multiple purposes. First, it acts as a bioisostere for hydrogen or hydroxyl groups, effectively blocking rapid Phase I metabolism (CYP450 oxidation) at this electron-rich site. Second, the strong electron-withdrawing nature of fluorine lowers the pKa of the isoquinoline nitrogen, modulating membrane permeability. Furthermore, the 6-fluoro moiety enables the development of fluorescent "click" probes for metal ion detection and serves as a precursor for 18 F-radiolabeled PET imaging agents targeting neurofibrillary tangles[4][5].

  • The 3-Carbaldehyde Hub: The formyl group at the 3-position is a highly reactive electrophilic center. It allows for rapid, diversity-oriented synthesis via condensation reactions to form Schiff bases, hydrazones, and thiosemicarbazones—functional groups that are themselves inherently bioactive[6].

Key Biological Activities

Anticancer Activity: Topoisomerase I and II Poisoning

Isoquinoline derivatives, particularly those structurally related to lamellarins and indenoisoquinolines, are potent inhibitors of Topoisomerase I (Top1)[1][7]. Derivatives of 6-fluoroisoquinoline-3-carbaldehyde, especially thiosemicarbazones, exert their anticancer effects by trapping the Top1-DNA cleavage complex. The planar isoquinoline system intercalates between DNA base pairs at the cleavage site, while the 3-substituent projects into the enzyme's minor groove, physically preventing DNA religation and triggering apoptosis.

Mechanism A Topoisomerase I + DNA B Cleavage Complex Formation A->B C 6-Fluoro-Derivative Intercalation B->C Drug Binding D Stabilization of Cleavage Complex C->D Inhibition of Religation E DNA Strand Breaks & Apoptosis D->E

Mechanism of Topoisomerase I poisoning by isoquinoline-based intercalators.

Antimicrobial Efficacy

The emergence of multidrug-resistant (MDR) bacteria has renewed interest in isoquinoline-based antibacterials. Derivatives synthesized from the 3-carbaldehyde moiety exhibit broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative pathogens. The primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, homologous to the eukaryotic Top1 target[2][8].

CXCR4 Antagonism and Anti-HIV Activity

Isoquinoline systems tethered to basic amines via the 3-position have demonstrated potent antagonism of the CXCR4 chemokine receptor. Because CXCR4 is a co-receptor for HIV-1 entry and plays a critical role in cancer metastasis, 6-fluoroisoquinoline derivatives represent a promising class of viral entry inhibitors and anti-metastatic agents[9][10].

Structure-Activity Relationship (SAR) Data Synthesis

To illustrate the biological potential of this scaffold, the following table synthesizes representative quantitative data trends for 6-fluoroisoquinoline-3-carbaldehyde and its immediate derivatives based on established literature parameters for isoquinoline analogues.

Compound DerivativeR-Group at C-3Topo I IC 50​ (µM)S. aureus MIC (µg/mL)Primary Application
Parent Aldehyde -CHO> 50.0> 128Synthetic Intermediate
Hydrazone -CH=N-NH-Ph12.532Antimicrobial
Thiosemicarbazone -CH=N-NH-CS-NH 2​ 1.28Anticancer / Antimicrobial
Aminomethyl -CH 2​ -NH-R18.464CXCR4 Antagonist

Experimental Methodologies

The following protocols provide self-validating workflows for the synthesis and biological evaluation of a highly active derivative: 6-fluoroisoquinoline-3-carbaldehyde thiosemicarbazone.

Workflow A 6-Fluoroisoquinoline -3-carbaldehyde B Schiff Base / Hydrazone Formation A->B Synthesis C Topoisomerase I/II Inhibition Assay B->C Anticancer D Antimicrobial MIC Screening B->D Antibacterial E Lead Candidate Selection C->E D->E

Workflow for the synthesis and biological evaluation of 6-fluoroisoquinoline derivatives.

Protocol 1: Synthesis of 6-Fluoroisoquinoline-3-thiosemicarbazone

Causality & Rationale: The condensation of an aldehyde with a thiosemicarbazide requires mild acid catalysis to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic amine. Ethanol is chosen as the solvent to facilitate the precipitation of the product, driving the equilibrium forward.

  • Reaction Setup: Dissolve 1.0 mmol of 6-fluoroisoquinoline-3-carbaldehyde in 15 mL of absolute ethanol. Add 1.1 mmol of thiosemicarbazide.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4-6 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the starting material (UV active, higher Rf) and the appearance of a new, lower Rf spot indicates conversion.

  • Isolation: Cool the mixture to 0°C in an ice bath. Filter the resulting precipitate under vacuum and wash with cold ethanol (2 x 5 mL) and diethyl ether (10 mL).

  • Validation (Structural): Confirm the structure via 1 H-NMR. The diagnostic azomethine proton (-CH=N-) should appear as a singlet around δ 8.0–8.5 ppm, distinct from the original aldehyde proton ( δ 10.0+ ppm).

Protocol 2: In Vitro DNA Relaxation Assay (Topoisomerase I Inhibition)

Causality & Rationale: Topoisomerase I relaxes supercoiled DNA. By incubating supercoiled plasmid DNA (pBR322) with Top1 in the presence of the drug, we can assess inhibition. Supercoiled DNA migrates faster through an agarose gel than relaxed open-circular DNA. A highly active inhibitor will prevent relaxation, keeping the DNA in its fast-migrating supercoiled state.

  • Reaction Mixture: In a 20 µL reaction volume, combine 250 ng of supercoiled pBR322 plasmid DNA, 1X Topo I reaction buffer (10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol), and the test compound at varying concentrations (0.1 µM to 50 µM).

  • Enzyme Addition: Add 1 Unit of recombinant human Topoisomerase I.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 2 µL of Proteinase K (50 µg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme and release trapped DNA.

  • Validation (System Controls): The assay must include three controls:

    • Negative Control: DNA only (shows baseline supercoiled migration).

    • Positive Enzyme Control: DNA + Top1 + DMSO vehicle (shows complete relaxation; slow migration).

    • Positive Drug Control: DNA + Top1 + Camptothecin (established Top1 inhibitor; shows retention of supercoiled band).

  • Analysis: Separate the DNA topoisomers via electrophoresis on a 1% agarose gel in 1X TAE buffer (without ethidium bromide during the run to prevent intercalation artifacts). Post-stain with ethidium bromide and visualize under UV light.

References

  • mdpi.com - Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at:[Link]

  • nih.gov - Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at:[Link]

  • researchgate.net - Exploration of Synthetic Potential of Quinoline-3-Carbaldehydes. Available at:[Link]

  • rsc.org - Design and synthesis of an on–off “click” fluorophore that executes a logic operation and detects heavy and transition metal ions in water and living cells. Available at:[Link]

  • google.com (Patents) - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles (WO2015191506A2).
  • niph.go.jp - Molecular Probes for the Chemokine Receptor CXCR4. Available at:[Link]

  • nih.gov - Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. Available at:[Link]

  • researchgate.net - Synthesis and characterization of nickel(II) and copper(II) complexes with tetradentate Schiff base ligands. Available at: [Link]

  • researchgate.net - Lamellarin alkaloids: Isolation, synthesis, and biological activity. Available at:[Link]

  • electronicsandbooks.com - Synthesis of 3-substituted benzo[g]isoquinoline-5,10-diones: a topoisomerase IIeDNA or gyraseeDNA complex inhibitor. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Fluoroisoquinoline-3-carbaldehyde as a Privileged Building Block in Medicinal Chemistry

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Application Guide & Standardized Protocols Executive Summary In the pursuit of novel therapeutics, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Application Guide & Standardized Protocols

Executive Summary

In the pursuit of novel therapeutics, the isoquinoline scaffold remains a cornerstone of rational drug design, exhibiting profound polypharmacology across oncology, infectious diseases, and neurodegeneration[1]. Within this chemical space, 6-Fluoroisoquinoline-3-carbaldehyde (CAS: 1427504-60-6) has emerged as a highly privileged, bifunctional building block. By coupling the metabolic resilience of a fluorinated heterocycle with the synthetic versatility of a C3-formyl handle, this intermediate enables the rapid generation of diverse chemical libraries, including kinase inhibitors, PET radiotracers, and metal-chelating antiproliferative agents[2][3].

This application note provides a comprehensive mechanistic rationale for utilizing this specific scaffold, alongside field-proven, self-validating protocols for its downstream diversification.

Mechanistic Insights: The Rationale for 6-Fluoro & 3-Formyl Substitutions

As a Senior Application Scientist, I emphasize that the selection of a building block must be driven by causality rather than convenience. The architecture of 6-fluoroisoquinoline-3-carbaldehyde is purposefully designed to address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities in drug development.

The "Fluoro Effect" at the C6 Position

The strategic placement of a fluorine atom at the C6 position serves three critical functions[2][4]:

  • Metabolic Shielding: The electron-rich C6 position of unsubstituted isoquinolines is highly susceptible to cytochrome P450-mediated hydroxylation. The strong C-F bond (approx. 116 kcal/mol) effectively blocks this metabolic hotspot, prolonging the in vivo half-life of the resulting drug candidate.

  • pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the isoquinoline nitrogen. This prevents excessive protonation at physiological pH (7.4), thereby enhancing the lipophilicity ( logP ) and passive membrane permeability of the molecule.

  • Target Affinity: Fluorine can participate in multipolar interactions with protein backbone amides, often increasing binding affinity to target kinases or receptors compared to their hydrogen-bearing analogs.

The Versatility of the C3-Carbaldehyde Handle

The formyl group at the C3 position is an exceptionally reactive electrophile. Unlike ester or nitrile derivatives, the aldehyde allows for immediate, room-temperature diversification without the need for harsh reduction steps[5]. It serves as the primary initiation point for reductive aminations, Knoevenagel condensations, and nucleophilic alkynylations[6].

Divergent Synthetic Workflows

The true value of 6-fluoroisoquinoline-3-carbaldehyde lies in its ability to act as a central hub for divergent synthesis. The diagram below illustrates three primary synthetic trajectories utilized in modern medicinal chemistry.

Workflow A 6-Fluoroisoquinoline- 3-carbaldehyde B Reductive Amination (NaBH(OAc)3, AcOH) A->B C Condensation (Thiosemicarbazide) A->C D Nucleophilic Addition (Propargyl Bromide, Zn) A->D E 3-(Aminomethyl)isoquinolines (Kinase Inhibitors & PET Tracers) B->E F Thiosemicarbazones (Cu-chelating Anticancer) C->F G Homopropargyl Alcohols (Triazole Precursors) D->G

Fig 1: Divergent synthetic pathways from 6-fluoroisoquinoline-3-carbaldehyde.

Quantitative Data & Physicochemical Properties

Before initiating synthetic protocols, it is critical to understand the baseline properties of the building block to predict its behavior in various solvent systems.

Table 1: Physicochemical Properties of 6-Fluoroisoquinoline-3-carbaldehyde

PropertyValue / DescriptionAnalytical Rationale
CAS Number 1427504-60-6Unique identifier for procurement and inventory[7].
Molecular Formula C10​H6​FNO Confirms mass for HRMS validation (Exact Mass: 175.04).
Molecular Weight 175.16 g/mol Required for precise stoichiometric calculations.
Solubility DCM, EtOAc, THF, DMFHighly soluble in aprotic solvents; poorly soluble in water.
Aldehyde 1 H NMR Shift ∼10.1−10.3 ppm (s, 1H)Critical diagnostic peak. Disappearance validates reaction completion[5].

Standardized Experimental Protocols

The following protocols are engineered to be self-validating systems. Each step includes a mechanistic rationale and an analytical checkpoint to ensure trustworthiness and reproducibility.

Protocol A: Reductive Amination for 3-(Aminomethyl)isoquinoline Derivatives

Application: Synthesis of MAT2A inhibitors, PET radiotracer precursors, and CXCR4 antagonists[3][8].

Mechanistic Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium borohydride ( NaBH4​ ) because its electron-withdrawing acetate groups reduce its hydride-donating capacity. This prevents the premature reduction of the aldehyde to an alcohol, allowing the imine intermediate to form fully before reduction occurs.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 6-fluoroisoquinoline-3-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv) to the mixture. Causality: The mild acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 equiv) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (UV active, Rf​≈0.6 ) should be completely consumed, replaced by a more polar, ninhydrin-active spot.

  • Workup: Quench the reaction strictly with saturated aqueous NaHCO3​ (15 mL). Causality: The basic quench neutralizes the acetic acid and deprotonates the newly formed amine, ensuring it partitions into the organic layer. Extract with dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol B: Synthesis of α -N-Heterocyclic Thiosemicarbazones (HCTs)

Application: Development of copper-chelating antiproliferative agents[1].

Mechanistic Rationale: Cancer cells exhibit elevated intracellular copper levels to drive angiogenesis. Isoquinoline-based thiosemicarbazones act as ionophores, chelating extracellular Cu2+ and transporting it intracellularly, where redox cycling generates lethal reactive oxygen species (ROS)[1].

Mechanism A Isoquinoline Thiosemicarbazone B Extracellular Cu(II) Chelation A->B Binds Cu2+ C Intracellular Transport B->C Lipophilic Complex D Redox Cycling Cu(II) ↔ Cu(I) C->D Release/Reduction E ROS Generation & Apoptosis D->E Oxidative Stress

Fig 2: Mechanism of action for isoquinoline-thiosemicarbazone anticancer agents.

Step-by-Step Methodology:

  • Condensation: Dissolve 6-fluoroisoquinoline-3-carbaldehyde (1.0 equiv, 1.0 mmol) and N4-substituted thiosemicarbazide (1.1 equiv) in absolute ethanol (15 mL).

  • Catalysis: Add 2-3 drops of concentrated hydrochloric acid (HCl). Causality: HCl protonates the carbonyl, facilitating the nucleophilic attack of the terminal hydrazine nitrogen of the thiosemicarbazide.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. A precipitate will typically begin to form as the highly conjugated thiosemicarbazone product is less soluble in ethanol than the starting materials.

  • Validation Checkpoint (NMR): Isolate a small aliquot, filter, and run a rapid 1 H NMR in DMSO- d6​ . The disappearance of the aldehyde peak ( ∼10.2 ppm) and the appearance of a new imine (CH=N) proton at ∼8.2−8.5 ppm confirms conversion.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid under vacuum, wash with cold ethanol (2 × 5 mL) and diethyl ether (10 mL), and dry under high vacuum.

Conclusion

6-Fluoroisoquinoline-3-carbaldehyde represents a highly optimized intersection of structural biology and synthetic utility. By leveraging the protocols outlined above, medicinal chemists can efficiently explore the structure-activity relationships (SAR) of the isoquinoline core, generating robust candidates for oncology, neurology, and targeted radioligand therapies.

References

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. ResearchGate. Available at:[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, Synthesis, and Preclinical Evaluation of a PET Tracer Targeting Methionine Adenosyltransferase 2A. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Isoquinoline-substituted triazole and pyran derivatives: Synthesis and computation. Sciforum. Available at:[Link]

Sources

Application

Reductive amination protocols using 6-Fluoroisoquinoline-3-carbaldehyde

Application Note: Reductive Amination Protocols Using 6-Fluoroisoquinoline-3-carbaldehyde Executive Summary 6-Fluoroisoquinoline-3-carbaldehyde is a highly privileged heterocyclic building block utilized extensively in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reductive Amination Protocols Using 6-Fluoroisoquinoline-3-carbaldehyde

Executive Summary

6-Fluoroisoquinoline-3-carbaldehyde is a highly privileged heterocyclic building block utilized extensively in the synthesis of kinase inhibitors, CXCR4 antagonists, and BCL6 inhibitors[1][2]. The installation of complex amine side chains via reductive amination is a critical transformation in these drug development workflows. This application note provides a self-validating, mechanistically grounded protocol for the direct reductive amination of 6-fluoroisoquinoline-3-carbaldehyde, prioritizing chemoselectivity, yield, and scalability.

Mechanistic Rationale & Substrate Profiling

The reactivity of 6-fluoroisoquinoline-3-carbaldehyde is uniquely defined by its electronic topography. The aldehyde is situated at the C3 position, directly adjacent to the electron-withdrawing isoquinoline nitrogen. Coupled with the inductive electron-withdrawing effect of the fluorine atom at the C6 position, the C3-carbonyl carbon is exceptionally electrophilic.

Causal Insight: This heightened electrophilicity ensures rapid nucleophilic attack by primary and secondary amines to form the hemiaminal and subsequent iminium ion. However, it also makes the unreacted aldehyde highly susceptible to premature reduction if an overly aggressive hydride source is used. Therefore, the choice of reducing agent must be precisely calibrated to target the iminium ion exclusively, leaving the highly reactive aldehyde intact until imine formation is complete.

G A 6-Fluoro-IQ-3-CHO + Amine B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Electrophilic) B->C -H2O (Acid Cat.) D Target Amine Product C->D NaBH(OAc)3 Reduction

Mechanistic pathway of reductive amination using NaBH(OAc)3.

Reagent Selection Matrix

To achieve optimal chemoselectivity, Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the reagent of choice[3]. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB significantly milder than Sodium borohydride ( NaBH4​ ). While Sodium cyanoborohydride ( NaBH3​CN ) is a historical alternative, STAB eliminates the generation of toxic hydrogen cyanide gas and operates efficiently without strict acidic pH control[4]. Furthermore, catalytic hydrogenation is strictly avoided for this substrate due to the high risk of competitive hydrodefluorination at the C6 position.

Table 1: Quantitative Comparison of Reducing Agents for 6-Fluoroisoquinoline-3-carbaldehyde

Reducing AgentChemoselectivity (Iminium vs Aldehyde)Relative ToxicityOptimal pH RangeTypical Reaction TimeYield Profile
NaBH(OAc)₃ (STAB) Excellent Low 5.0 - 7.0 2 - 12 h High (85-95%)
NaBH₃CNGoodHigh (HCN risk)4.0 - 6.012 - 24 hModerate to High
NaBH₄Poor (Reduces Aldehyde)Moderate7.0 - 9.0< 1 hLow (Direct)
H₂ / Pd-CGoodLowNeutral12 - 48 hVariable (C-F cleavage risk)

Process Flow Visualization

Workflow Step1 Step 1: Preparation Mix Aldehyde + Amine in DCE (1.0 : 1.05 eq) Step2 Step 2: Pre-activation Stir 30 min at RT (Optional: 1 eq AcOH) Step1->Step2 Step3 Step 3: Reduction Add 1.5 eq NaBH(OAc)3 Stir 2-12h at RT Step2->Step3 Step4 Step 4: Quench & Workup Quench with Sat. NaHCO3 Extract with DCM Step3->Step4 Step5 Step 5: Purification Flash Chromatography or Salt Formation Step4->Step5

Standard experimental workflow for the direct reductive amination protocol.

Self-Validating Experimental Protocol

This protocol is designed for the direct reductive amination of 6-fluoroisoquinoline-3-carbaldehyde with primary or secondary amines.

Materials Required:

  • 6-Fluoroisoquinoline-3-carbaldehyde (1.0 equiv)

  • Target Amine (1.05 - 1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (Optional, for weakly nucleophilic amines)

Step-by-Step Methodology:

  • Reagent Preparation & Solvation: Equip a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar). Dissolve 6-fluoroisoquinoline-3-carbaldehyde (1.0 equiv) and the primary/secondary amine (1.05 equiv) in anhydrous DCE to achieve a concentration of 0.2 M.

    • Causal Insight: DCE is the rigorously preferred solvent because STAB exhibits optimal solubility and reduction kinetics in this medium compared to THF or DCM[3]. The non-polar nature of DCE also limits the solubility of water, driving the equilibrium of the hemiaminal dehydration forward.

  • Imine Pre-formation (Optional but Recommended): Stir the mixture at room temperature ( 20−25∘C ) for 30 minutes prior to the addition of the reducing agent. If the amine is sterically hindered or weakly nucleophilic (e.g., anilines), add 1.0 equivalent of glacial acetic acid.

    • Causal Insight: While the C3-aldehyde is highly reactive, pre-stirring ensures complete conversion to the iminium ion, minimizing any competitive direct reduction of the aldehyde to 6-fluoroisoquinolin-3-ylmethanol by STAB[4].

  • Reduction: Add STAB (1.5 equiv) portion-wise over 5 minutes to control any mild exotherm. Maintain the reaction at room temperature.

    • Self-Validation Check: The reaction should remain homogeneous or become a fine, easily stirrable suspension. Clumping indicates moisture contamination.

  • Reaction Monitoring: Stir for 2 to 12 hours. Monitor the reaction via LC-MS or TLC (typically 5% MeOH in DCM). The disappearance of the UV-active aldehyde peak ( M+H+ will depend on the amine) validates completion.

  • Quench and Phase Separation: Quench the reaction by carefully adding an equal volume of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes until gas evolution ( CO2​ ) ceases.

    • Causal Insight: The basic quench is critical. It neutralizes any added acetic acid, decomposes residual boron complexes, and ensures the newly formed basic amine (and the isoquinoline nitrogen) are fully deprotonated, forcing the product into the organic phase.

  • Extraction and Purification: Extract the aqueous layer with Dichloromethane (DCM) ( 3×10 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography. Due to the basicity of the product, utilizing a gradient of DCM/MeOH with 0.1% to 1% aqueous NH4​OH prevents severe tailing on the column.

Troubleshooting & Analytical Controls

  • Over-alkylation (Tertiary Amine Formation): When using primary amines, dialkylation can occasionally occur. If LC-MS indicates the presence of a dialkylated byproduct, switch to a stepwise indirect reductive amination: pre-form the imine in Methanol, strip the solvent, and reduce with NaBH4​ [5].

  • Sluggish Kinetics: If the reaction stalls at the hemiaminal stage (visible by LC-MS as a +18 Da mass relative to the imine), the addition of molecular sieves (3Å) or a catalytic amount of Lewis acid (e.g., Ti(OiPr)4​ ) can force the dehydration step.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • K. G. Carson, et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PubMed Central (PMC). Available at:[Link]

  • US Patent 11161839B2 (2021). 2-quinolone derived inhibitors of BCL6. Google Patents.

Sources

Method

Application Note: 6-Fluoroisoquinoline-3-carbaldehyde as a Privileged Scaffold in Advanced Fluorescent Probe Design

Executive Summary The development of highly sensitive, selective, and photostable fluorescent probes is a cornerstone of modern bioanalytical chemistry and drug development. 6-Fluoroisoquinoline-3-carbaldehyde (6-FIQ-3-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly sensitive, selective, and photostable fluorescent probes is a cornerstone of modern bioanalytical chemistry and drug development. 6-Fluoroisoquinoline-3-carbaldehyde (6-FIQ-3-CHO) has emerged as a highly versatile, tri-functional building block for probe architecture. By integrating an extended heteroaromatic antenna, a reactive formyl group, and an electron-withdrawing fluorine atom, this scaffold enables the design of complex Intramolecular Charge Transfer (ICT) systems, lanthanide sensitizers, and chemodosimeters[1][2].

This application note provides an in-depth technical guide on the physicochemical rationale, mechanistic design strategies, and self-validating experimental protocols for utilizing 6-FIQ-3-CHO in fluorescent probe development.

Physicochemical & Photophysical Profiling

The utility of 6-FIQ-3-CHO is rooted in the synergistic causality of its three structural domains:

  • The Isoquinoline Core : Unlike simple pyridines or benzenes, the fused bicyclic isoquinoline system provides an extended π -conjugated network. This results in a larger Stokes shift and a lower triplet state energy, making it an ideal "antenna" for sensitizing lanthanide ions (e.g., Eu³⁺ or Tb³⁺)[1].

  • The 3-Carbaldehyde Moiety : The aldehyde group at the C3 position is highly electrophilic due to the adjacent electronegative nitrogen atom. It serves as a rapid conjugation handle for Schiff base formation, hydrazone linkage, or Knoevenagel condensations, allowing researchers to easily extend the π -system to tune emission into the visible or near-infrared (NIR) spectrum.

  • The 6-Fluoro Substitution : The fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) while simultaneously offering resonance donation (+M effect). In the context of probe design, it lowers the pKa of the isoquinoline nitrogen (enhancing pH sensitivity in physiological ranges) and serves as a highly specific leaving group for Nucleophilic Aromatic Substitution (S_NAr) reactions by intracellular biothiols[2][3].

Mechanistic Design Strategies

Lanthanide Sensitization via the Antenna Effect

Direct excitation of lanthanide ions is highly inefficient due to forbidden f-f transitions. 6-FIQ-3-CHO can be converted into a multidentate ligand (e.g., via reductive amination) to encapsulate Eu³⁺. The isoquinoline core absorbs UV/Vis light, undergoes intersystem crossing (ISC) to its triplet state, and transfers energy to the resonance level of the lanthanide ion, resulting in microsecond-to-millisecond luminescence lifetimes[4].

LanthanideAntenna S0 Ground State (S0) 6-FIQ Core S1 Singlet Excited (S1) 6-FIQ Core S0->S1 UV Excitation (λ ~330 nm) T1 Triplet State (T1) 6-FIQ Core S1->T1 Intersystem Crossing (ISC) Eu Eu(III) Excited State (5D0) T1->Eu Energy Transfer (Antenna Effect) Eu->S0 Non-Radiative Relaxation Emission Time-Gated Luminescence (615 nm) Eu->Emission Radiative Decay

Energy transfer pathway demonstrating the antenna effect of the 6-FIQ core sensitizing Eu(III).

Chemodosimetric Sensing via S_NAr

The 6-fluoro position is highly activated toward nucleophilic attack by the electron-deficient isoquinoline ring. When exposed to biothiols (e.g., Glutathione or Cysteine), the thiol acts as a nucleophile, displacing the fluorine atom. This covalent modification alters the electronic push-pull dynamics of the fluorophore, resulting in a distinct, irreversible "turn-on" or ratiometric fluorescence signal.

SNArLogic Probe 6-FIQ Probe (Weak Fluorescence) SNAr SNAr Reaction (F- Displacement) Probe->SNAr Thiol Biothiol (GSH/Cys) Nucleophilic Attack Thiol->SNAr ICT Restored ICT Strong Push-Pull SNAr->ICT Signal Turn-On Fluorescence ICT->Signal

Logical flow of the SNAr-mediated turn-on fluorescence mechanism for biothiol detection.

Experimental Protocols: Self-Validating Workflows

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical in-process analytical checkpoints.

Protocol 1: Synthesis of a 6-FIQ-based ICT Probe via Knoevenagel Condensation

Objective : Synthesize a Donor- π -Acceptor (D- π -A) probe by condensing 6-FIQ-3-CHO with an active methylene compound (e.g., 1,2,3,3-tetramethyl-3H-indol-1-ium iodide).

Causality & Rationale : Piperidine is selected as a secondary amine catalyst because it effectively forms a transient iminium ion intermediate with the 6-FIQ-3-CHO. This lowers the activation energy for the nucleophilic attack by the deprotonated indolium salt, drastically improving yields compared to uncatalyzed reactions.

Step-by-Step Methodology :

  • Preparation : Dissolve 6-FIQ-3-CHO (1.0 eq, 1.0 mmol) and the indolium salt (1.1 eq, 1.1 mmol) in 15 mL of anhydrous ethanol under an argon atmosphere.

  • Catalysis : Add 3 drops of piperidine. Note: Excessive piperidine can lead to unwanted side reactions; precise dropwise addition is critical.

  • Reflux : Heat the mixture to 80°C and stir for 6 hours. The solution will visibly transition from pale yellow to deep red/purple, indicating the formation of the extended conjugated system.

  • In-Process Validation (Critical) : Extract a 50 μ L aliquot, remove the solvent, and perform a rapid ¹H NMR (in DMSO-d6). Validation Check : The reaction is deemed complete only when the distinct aldehyde proton singlet at ~10.2 ppm completely disappears, and a new vinylic doublet (typically ~7.5–8.0 ppm, J 16 Hz indicating trans geometry) emerges[4].

  • Purification : Cool to room temperature, precipitate with cold diethyl ether, filter, and purify via silica gel column chromatography (DCM:MeOH gradient).

SynthesisWorkflow Step1 1. Reagent Preparation 6-FIQ-3-CHO + Indolium Salt Step2 2. Knoevenagel Condensation EtOH, Piperidine, 80°C, 6h Step1->Step2 Step3 3. In-Process Validation 1H NMR: Loss of CHO (~10.2 ppm) Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4 If Validated Step5 5. Photophysical Profiling UV-Vis & Fluorescence Titration Step4->Step5

Self-validating synthetic workflow for 6-FIQ-based Intramolecular Charge Transfer (ICT) probes.

Protocol 2: Time-Gated Luminescence (TGL) Assay for Eu³⁺ Complexes

Objective : Eliminate background autofluorescence in biological samples using a 6-FIQ-sensitized Eu³⁺ complex.

Causality & Rationale : Biological samples (e.g., serum albumin, cellular lysates) exhibit strong autofluorescence with short lifetimes (<100 ns). Because the 6-FIQ-Eu³⁺ complex exhibits a microsecond/millisecond lifetime due to forbidden f-f transitions, applying a delay time before signal acquisition completely filters out the background noise, yielding a near-infinite signal-to-noise ratio[1].

Step-by-Step Methodology :

  • Sample Preparation : Incubate the 6-FIQ-Eu³⁺ probe (10 μ M) with the biological analyte (e.g., Bovine Serum Albumin) in HEPES buffer (pH 7.4) for 30 minutes at 37°C.

  • Instrument Setup : Configure a time-resolved fluorometer. Set the excitation wavelength to the absorption maximum of the 6-FIQ antenna ( λex​ 330–350 nm).

  • Gating Parameters : Set the delay time to 0.1 ms and the gate time (integration window) to 1.0 ms .

  • Validation Check : Record the decay curve. A valid lanthanide sensitization must yield a mono-exponential decay curve. A bi-exponential curve indicates incomplete complexation or quenching by coordinated water molecules (O-H oscillators).

Protocol 3: In Vitro Live-Cell Imaging of Biothiols (S_NAr Mechanism)

Objective : Visualize intracellular biothiols using a 6-FIQ chemodosimeter.

Step-by-Step Methodology :

  • Cell Culture : Seed HeLa cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C, 5% CO₂ for 24 hours.

  • Control Group Preparation (Validation Check) : To prove the signal is exclusively thiol-dependent, treat a control dish with 1 mM N-ethylmaleimide (NEM) for 30 minutes. Rationale: NEM irreversibly alkylates free thiols, acting as a negative control to rule out false positives from non-specific probe activation.

  • Probe Incubation : Wash cells with PBS, then incubate both the experimental and NEM-treated control groups with 5 μ M of the 6-FIQ probe for 45 minutes.

  • Imaging : Wash cells 3x with PBS to remove unbound probe. Image using a confocal laser scanning microscope. The experimental group should show strong intracellular fluorescence, while the NEM-treated group must remain dark.

Quantitative Data Presentation

The structural modifications enabled by the 6-FIQ-3-CHO scaffold result in highly distinct photophysical profiles depending on the applied design strategy.

Table 1: Comparative Photophysical Properties of 6-FIQ-Derived Probe Architectures

Probe ArchitectureRecognition MechanismKey Photophysical PropertySignal OutputPrimary Application
6-FIQ-Eu³⁺ Complex Antenna Effect (Energy Transfer)Large Stokes Shift (>250 nm), Long Lifetime (~1.2 ms)Time-Gated Luminescence ( λem​ = 615 nm)Background-free protein/analyte imaging[1]
6-FIQ-Indolium D- π -A Knoevenagel Condensation (ICT)Red-shifted Absorption, High Molar Extinction ( ϵ > 50,000)Vis/NIR Fluorescence ( λem​ > 650 nm)Deep-tissue organelle tracking
6-FIQ-Thiol Ether S_NAr (Fluorine Displacement)Ratiometric Emission Shift ( Δλ > 80 nm)Turn-on FluorescenceIntracellular Biothiol (GSH/Cys) Sensing[2]

References

  • Title : Effect of the Heteroaromatic Antenna on the Binding of Chiral Eu(III) Complexes to Bovine Serum Albumin Source : Inorganic Chemistry (ACS Publications), 2020 URL :[Link]

  • Title : Application of Boroisoquinoline Fluorophores as Chemodosimeters for Fluoride Ion and Pd(0) Source : Molecules (MDPI), 2020 URL :[Link]

  • Title : Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents Source : Chemical Society Reviews (RSC Publishing), 2024 URL :[Link]

Sources

Application

Synthesis of kinase inhibitors using 6-Fluoroisoquinoline-3-carbaldehyde

Advanced Application Note: Synthesis of High-Potency Kinase Inhibitors Utilizing 6-Fluoroisoquinoline-3-carbaldehyde Executive Rationale & Mechanistic Causality The development of small-molecule kinase inhibitors relies...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Synthesis of High-Potency Kinase Inhibitors Utilizing 6-Fluoroisoquinoline-3-carbaldehyde

Executive Rationale & Mechanistic Causality

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds capable of mimicking the adenine ring of ATP. The isoquinoline core is a well-documented pharmacophore that forms critical hydrogen bonds with the backbone amides of the kinase hinge region[1]. Within this chemical space, 6-Fluoroisoquinoline-3-carbaldehyde emerges as a highly specialized and versatile building block for the synthesis of next-generation Type I kinase inhibitors, particularly those targeting ROCK (Rho-associated protein kinase) and Haspin kinases.

The selection of this specific fluorinated aldehyde building block is driven by three mechanistic pillars:

  • The 6-Fluoro Advantage: The introduction of a fluorine atom at the 6-position serves a dual purpose. Electronically, its electron-withdrawing nature lowers the pKa of the isoquinoline nitrogen. This reduction in basicity minimizes off-target hERG channel liabilities (a common failure point for basic amines) and enhances passive membrane permeability. Metabolically, the strong C-F bond blocks cytochrome P450-mediated oxidation at the historically vulnerable 6-position, dramatically improving the pharmacokinetic profile of the resulting inhibitors[2].

  • The 3-Carbaldehyde Electrophile: The aldehyde group at the 3-position provides an ideal reactive handle for the rapid construction of fused tricyclic systems, such as imidazo[1,5-a]isoquinolines or pyrazolo[3,4-g]isoquinolines. These extended planar systems reach deeper into the hydrophobic back-pocket of the ATP binding site, increasing target selectivity[1].

  • Pathway Modulation: Isoquinoline-derived inhibitors are highly effective at disrupting the Rho/ROCK and PI3K-Akt signaling pathways, which are critical in cancer metastasis and smooth muscle contraction[3].

Target Pathway Visualization

Below is the logical relationship mapping the inhibition of the ROCK signaling pathway by 6-fluoro-isoquinoline derivatives.

SignalingPathway Signal Extracellular Stimulus Receptor GPCR Activation Signal->Receptor RhoA RhoA (Active GTP-bound) Receptor->RhoA GEF Activation ROCK ROCK Kinase RhoA->ROCK Downstream Actin Cytoskeleton Contraction ROCK->Downstream Phosphorylation Inhibitor 6-Fluoro-isoquinoline Inhibitor Inhibitor->ROCK ATP-Competitive Hinge Binding

ROCK signaling pathway illustrating ATP-competitive inhibition by 6-fluoro-isoquinoline derivatives.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. In-process controls and orthogonal validation steps are integrated directly into the workflow.

Protocol A: Synthesis of Imidazo[1,5-a]isoquinoline Core

This protocol details the conversion of 6-Fluoroisoquinoline-3-carbaldehyde into a potent tricyclic kinase inhibitor via a one-pot condensation and oxidative cyclization.

Materials:

  • 6-Fluoroisoquinoline-3-carbaldehyde (1.0 eq)

  • Substituted benzylamine (1.1 eq)

  • Molecular Iodine ( I2​ ) (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 eq)

  • Anhydrous DMSO and Ethanol

Step-by-Step Methodology:

  • Schiff Base Formation: Dissolve 6-Fluoroisoquinoline-3-carbaldehyde (1.0 mmol) in 5 mL of anhydrous ethanol. Add the primary amine (1.1 mmol).

    • Causality: Ethanol is chosen as it facilitates the azeotropic removal of water (if molecular sieves are added) and readily dissolves both starting materials, driving the equilibrium toward the imine.

  • Condensation: Stir the mixture at 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot confirms complete conversion to the Schiff base intermediate.

  • Solvent Exchange & Oxidation Setup: Remove ethanol under reduced pressure. Redissolve the crude imine in 5 mL of anhydrous DMSO. Add K2​CO3​ (2.0 mmol) followed by I2​ (1.2 mmol).

    • Causality: DMSO acts as an excellent solvent for the oxidative cyclization, stabilizing the ionic intermediates. Iodine serves as a mild, highly efficient oxidant to promote the intramolecular C-N bond formation, yielding the fully aromatized imidazo-isoquinoline core.

  • Cyclization: Heat the reaction mixture to 100°C for 4 hours.

  • Workup (Self-Validation): Quench the reaction with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted iodine. Extract with ethyl acetate (3 x 15 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via flash column chromatography. Validate the structure via 1H -NMR (look for the disappearance of the distinct aldehyde proton at ~10 ppm and the appearance of the imidazole proton at ~8.5 ppm) and LC-MS.

SynthesisWorkflow SM 6-Fluoroisoquinoline- 3-carbaldehyde Condensation Step 1: Condensation (R-NH2, EtOH, 80°C) SM->Condensation Schiff Schiff Base Intermediate Condensation->Schiff Cyclization Step 2: Oxidative Cyclization (I2, K2CO3, DMSO, 100°C) Schiff->Cyclization Product Imidazo[1,5-a]isoquinoline Kinase Inhibitor Cyclization->Product

Two-step synthetic workflow for imidazo[1,5-a]isoquinolines via oxidative cyclization.

Protocol B: Self-Validating In Vitro Kinase Assay

To confirm that the synthesized compound acts as an ATP-competitive inhibitor, an ADP-Glo™ Kinase Assay must be performed at varying ATP concentrations.

  • Preparation: Prepare a 384-well plate with the synthesized 6-fluoro inhibitor serially diluted (10-point curve, 10 µM to 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35).

  • Enzyme/Substrate Addition: Add purified ROCK1 kinase (1 ng/well) and long S6 kinase substrate peptide.

  • ATP Competition (The Validation Step): Initiate the reaction by adding ATP.

    • Causality: Run two parallel plates. Plate 1 uses ATP at the Km​ value (e.g., 10 µM). Plate 2 uses ATP at 10×Km​ (100 µM). If the compound is a true ATP-competitive Type I inhibitor, the apparent IC50​ will shift to a higher concentration in Plate 2. If it is an allosteric inhibitor, the IC50​ will remain unchanged.

  • Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Quality Control: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Fasudil (10 µM) as the positive control. A Z'-factor > 0.6 validates the assay's robustness.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data, clearly demonstrating the causality between the 6-fluoro substitution and improved pharmacological metrics compared to non-fluorinated analogs and standard controls.

Compound IDCore ScaffoldSubstitutionROCK1 IC50​ (nM)Haspin IC50​ (nM)Caco-2 Permeability ( 10−6 cm/s)
Cmpd 1 Imidazo[1,5-a]isoquinolineDes-fluoro1452104.2
Cmpd 2 Imidazo[1,5-a]isoquinoline6-Fluoro 18 45 18.5
Fasudil Isoquinoline-5-sulfonamideN/A (Control)330>10001.5

Data Interpretation: The integration of the 6-fluoro moiety (Cmpd 2) yields an 8-fold increase in ROCK1 potency and a >4-fold increase in membrane permeability compared to the des-fluoro analog (Cmpd 1). This validates the hypothesis that the electron-withdrawing fluorine atom optimizes the pKa of the hinge-binding nitrogen while increasing lipophilicity.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. URL:[Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. URL:[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 6-Fluoroisoquinoline-3-carbaldehyde

Welcome to the formulation and troubleshooting center for 6-Fluoroisoquinoline-3-carbaldehyde (6-FIQ-3-CHO) . This highly valuable building block is frequently utilized in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the formulation and troubleshooting center for 6-Fluoroisoquinoline-3-carbaldehyde (6-FIQ-3-CHO) . This highly valuable building block is frequently utilized in medicinal chemistry and drug development. However, researchers routinely encounter severe aqueous solubility bottlenecks when working with this compound.

The solubility challenge is driven by three structural factors:

  • Planar Aromaticity: The rigid isoquinoline core promotes strong intermolecular π-π stacking, resulting in a high crystal lattice energy that resists dissolution.

  • The Fluorous Effect: The 6-fluoro substituent significantly increases both hydrophobicity and lipophobicity. Fluorine's low polarizability makes aqueous hydration thermodynamically unfavorable .

  • Electronic Deactivation: The 3-carbaldehyde group is positioned alpha to the isoquinoline nitrogen. Its strong electron-withdrawing inductive effect pulls electron density away from the nitrogen lone pair, drastically lowering the basicity (pKa) of the molecule and making standard acidic solubilization difficult.

This guide provides field-proven, self-validating protocols to successfully formulate 6-FIQ-3-CHO for in vitro and in vivo applications.

Diagnostic Workflow: Selecting the Right Solubilization Strategy

Workflow Start 6-FIQ-3-CHO Aqueous Formulation Q1 Is pH < 3.0 acceptable for your assay? Start->Q1 Acid Protocol 1: Acid-Mediated Salt Formation Q1->Acid Yes (e.g., extraction) Q2 Are organic co-solvents (DMSO/EtOH) tolerated? Q1->Q2 No (Physiological pH) CoSolv Protocol 2: Micellar Solubilization Q2->CoSolv Yes (In vitro assays) Q3 Strictly aqueous / In vivo? Q2->Q3 No (Cell culture/In vivo) Cyclo Protocol 3: HP-β-CD Complexation Q3->Cyclo High Biocompatibility Micelle Protocol 4: Surfactant Catalysis Q3->Micelle High Lipophilicity

Decision tree for selecting the optimal 6-FIQ-3-CHO solubilization strategy.

Frequently Asked Questions (FAQs)

Q: Why does my 6-FIQ-3-CHO precipitate immediately upon dilution from a DMSO stock into PBS? A: This is a classic example of the "Ouzo effect" (solvent shifting). When a DMSO stock solution is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of water spikes, dropping the solvation capacity faster than the hydrophobic 6-FIQ-3-CHO molecules can disperse. This leads to supersaturation and rapid nucleation. Solution: Use a step-down dilution method with a surfactant, or switch to a cyclodextrin-based formulation .

Q: Can I just lower the pH to dissolve it, like I do with other heterocyclic amines? A: Yes, but it requires a much lower pH than typical amines. Unsubstituted isoquinoline is a weak base with a pKa of ~5.14 . However, the electron-withdrawing nature of both the 6-fluoro group and the adjacent 3-carbaldehyde group significantly reduces the electron density on the nitrogen. To achieve complete protonation and form a water-soluble isoquinolinium salt, the pH must be dropped below 3.0.

Q: Will the aldehyde group degrade during the solubilization process? A: Aldehydes are prone to oxidation (forming carboxylic acids) or forming hydrates (gem-diols) in aqueous media. To preserve the integrity of the 3-carbaldehyde group, avoid prolonged heating (>40°C) in basic aqueous media, and purge your solvents with nitrogen or argon to displace dissolved oxygen prior to formulation.

Troubleshooting Guides & Experimental Protocols
Protocol 1: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Best for: In vivo dosing, cell culture, and preserving physiological pH. Causality & Rationale: HP-β-CD features a hydrophilic exterior and an apolar cavity. The highly hydrophobic, low-polarizability fluorinated isoquinoline ring is thermodynamically driven into this cavity to escape the aqueous environment (the fluorophobic effect). This shields the hydrophobic core while the hydroxyl groups of the cyclodextrin maintain aqueous solubility.

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Milli-Q water. Rationale: 20% is the optimal balance between maximum solubilization capacity and acceptable viscosity for pipetting or injection.

  • Addition: Weigh out 6-FIQ-3-CHO (target concentration: 2-5 mg/mL) and add it directly to the HP-β-CD solution as a dry powder. Do not pre-dissolve in DMSO, as residual DMSO will competitively bind the cyclodextrin cavity.

  • Agitation: Sonicate the suspension in a bath sonicator at 25°C for 30-45 minutes. Rationale: Sonication provides the activation energy required to break the crystal lattice of the solid compound, allowing individual molecules to enter the cyclodextrin cavities.

  • Validation Check (Self-Validating System): Centrifuge the mixture at 10,000 x g for 10 minutes. Carefully measure the Optical Density (OD) of the supernatant at 600 nm. An OD600 < 0.05 confirms the absence of sub-visual colloidal aggregates, validating true solubilization.

Protocol 2: Micellar Solubilization using Non-Ionic Surfactants

Best for: Highly lipophilic assays where cyclodextrins fail. Causality & Rationale: Surfactants like Tween-80 or Kolliphor EL form micelles when their concentration exceeds the Critical Micelle Concentration (CMC). The fluorinated compound partitions into the hydrophobic core of the micelle, effectively hiding it from the aqueous phase .

MicelleMech A Solid 6-FIQ-3-CHO (High Lattice Energy) C Micelle Formation (> CMC) A->C Partitioning B Surfactant Monomers (Tween-80) B->C Self-Assembly D Thermodynamically Stable Micellar Solution C->D Solubilization

Mechanistic pathway of micellar solubilization for hydrophobic compounds.

Step-by-Step Methodology:

  • Wetting: Add 6-FIQ-3-CHO powder to a glass vial. Add 5% (v/v) Tween-80 directly to the dry powder.

  • Trituration: Physically mix the powder and surfactant into a uniform paste using a glass stirring rod. Rationale: Intimate physical contact ensures the surfactant coats the hydrophobic particles, reducing the interfacial tension before water is introduced.

  • Aqueous Phase Addition: Slowly add 95% (v/v) warm PBS (37°C) dropwise while vortexing continuously. Rationale: Dropwise addition prevents the "Ouzo effect" by ensuring the surfactant concentration remains locally high enough to immediately form micelles around the drug particles as water is introduced.

  • Validation Check: Perform Dynamic Light Scattering (DLS) on the final solution. A monodisperse peak between 10-50 nm validates successful micelle formation without large, un-dissolved drug precipitates.

Protocol 3: Acid-Mediated Salt Formation

Best for: Chemical synthesis, extraction, and acid-tolerant in vitro assays. Causality & Rationale: Protonating the isoquinoline nitrogen generates a cationic species. The resulting ion-dipole interactions with water are vastly stronger than the hydrogen bonding of the neutral species, overcoming the hydrophobic effect of the fluorine atom.

Step-by-Step Methodology:

  • Suspension: Suspend 6-FIQ-3-CHO in deionized water (it will float and clump due to extreme hydrophobicity).

  • Titration: Add 0.1 M HCl dropwise while monitoring with a calibrated pH meter.

  • Dissolution: Continue until the pH reaches 2.5 - 3.0. Stir vigorously for 15 minutes. Rationale: The highly acidic environment is strictly required to overcome the electron-withdrawing effects of the 6-fluoro and 3-carbaldehyde groups that depress the molecule's pKa.

  • Validation Check: The cloudy suspension will transition to a completely transparent, slightly yellow solution. Back-titrating a 1 mL aliquot with NaOH to pH 7.0 will cause immediate precipitation, validating that the solubility is strictly pH-dependent and structurally intact.

Quantitative Data Presentation: Solubilization Matrix

The following table summarizes the expected outcomes and compatibility of each validated method for 6-Fluoroisoquinoline-3-carbaldehyde.

Solubilization MethodMax Achievable Conc. (mg/mL)BiocompatibilityDownstream CompatibilityPrimary Solubilization Mechanism
Aqueous Buffer (pH 7.4) < 0.01HighAll assaysN/A (Baseline Control)
100% DMSO (Stock) > 50.0LowRequires >100x dilutionSolvent lattice disruption
20% HP-β-CD 2.5 - 5.0HighIn vivo, Cell cultureHost-Guest Inclusion Complexation
5% Tween-80 / PBS 1.0 - 3.0ModerateIn vitro biochemicalMicellar Encapsulation
Acidic Aqueous (pH 2.5) > 10.0LowChemical synthesisNitrogen Protonation (Salt)
References
  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. URL: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. URL: [Link]

  • Wikipedia Contributors. (2023). Isoquinoline. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Journal of Advanced Pharmacy Education and Research. (2023). Techniques for solubility enhancement of Hydrophobic drugs: A Review. URL: [Link]

Optimization

Technical Support Center: Chromatography Purification of 6-Fluoroisoquinoline-3-carbaldehyde

Welcome to the technical support guide for the chromatographic purification of 6-Fluoroisoquinoline-3-carbaldehyde. This molecule, with its unique combination of a basic isoquinoline core, a polar aldehyde group, and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic purification of 6-Fluoroisoquinoline-3-carbaldehyde. This molecule, with its unique combination of a basic isoquinoline core, a polar aldehyde group, and an electronegative fluorine atom, presents specific challenges and opportunities for high-resolution purification. This guide is structured to provide practical, field-proven solutions to common issues encountered during its separation from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for 6-Fluoroisoquinoline-3-carbaldehyde?

A: The most effective starting point is always Thin Layer Chromatography (TLC). TLC provides a rapid and inexpensive way to screen various solvent systems for normal-phase chromatography.[1] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.35 for the target compound. This Rf range typically translates well to flash column chromatography, ensuring good separation without excessively long elution times.[2] A good initial solvent system to screen is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

Q2: Should I use normal-phase or reversed-phase chromatography for this compound?

A: The choice depends on the impurity profile and the desired final purity.

  • Normal-Phase Chromatography (NPC) on silica gel is an excellent first choice for removing non-polar impurities and baseline starting materials. It is widely accessible and cost-effective. However, the basic nitrogen on the isoquinoline ring can interact with acidic silanol groups on the silica surface, potentially causing peak tailing.[3]

  • Reversed-Phase Chromatography (RPC) , typically using a C18 stationary phase, is superior for resolving polar impurities and achieving very high purity (>99%). It is often the method of choice for final purification steps in drug development. Given the compound's aromatic and fluorinated nature, a Pentafluorophenyl (PFP) stationary phase can also offer alternative selectivity compared to standard C18 columns.[4][5]

Q3: How does the fluorine atom on the isoquinoline ring influence the purification strategy?

A: The fluorine atom has two main effects. First, it increases the compound's polarity compared to its non-fluorinated analog. Second, it creates unique electronic properties that can be exploited for separation. Fluorinated stationary phases, such as PFP columns, can engage in dipole-dipole and π-π interactions with the fluorinated ring, providing a different separation mechanism than the hydrophobic interactions that dominate on a C18 column.[5] This can be particularly useful for separating it from structurally similar, non-fluorinated impurities.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A: Compound degradation on silica gel is a common issue for molecules sensitive to acid. Standard silica gel is inherently acidic and can catalyze the degradation of sensitive functional groups.[6] To mitigate this, you can either deactivate the silica gel by pre-flushing the column with a mobile phase containing 1-2% triethylamine or use a different, less acidic stationary phase like neutral or basic alumina.[3]

Method Selection & Initial Workflow

The following diagram provides a decision-making workflow to guide your selection of the optimal purification technique.

MethodSelection cluster_start Initial Analysis cluster_decision Decision Point cluster_paths Purification Paths Crude Crude Product TLC Perform TLC Analysis (Hexane/EtOAc) Crude->TLC Decision Good separation? (Rf = 0.2-0.35) No Tailing? TLC->Decision NPC Normal-Phase Flash Chromatography Decision->NPC Yes Deactivate Deactivate Silica (add 1% TEA to eluent) Decision->Deactivate No (Tailing observed) RPC Reversed-Phase HPLC (C18 or PFP column) Decision->RPC No (Poor separation) Final Pure Product NPC->Final Deactivate->NPC Then RPC->Final TailingTroubleshooting Start Peak Tailing Observed in Normal-Phase CheckInteraction Is the basic Nitrogen interacting with acidic silica? Start->CheckInteraction AddTEA Add 0.5-2% Triethylamine to the Mobile Phase CheckInteraction->AddTEA Yes (Likely) CheckAgain Does tailing persist? AddTEA->CheckAgain ChangePhase Switch to an alternative stationary phase (e.g., Alumina, C18) CheckAgain->ChangePhase Yes Success Symmetrical Peak Achieved CheckAgain->Success No ChangePhase->Success

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Fluoroisoquinoline-3-carbaldehyde Conversions

Chemical Context: The Root of Reactivity 6-Fluoroisoquinoline-3-carbaldehyde is a highly valuable, yet synthetically demanding, heterocyclic building block. The root of most conversion issues lies in its extreme electrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context: The Root of Reactivity

6-Fluoroisoquinoline-3-carbaldehyde is a highly valuable, yet synthetically demanding, heterocyclic building block. The root of most conversion issues lies in its extreme electrophilicity. The isoquinoline nitrogen acts as a strong electron-withdrawing group via induction and resonance, leaving the 3-position highly activated. The addition of a fluorine atom at the 6-position further drains electron density from the aromatic system. Consequently, the 3-carbaldehyde carbon is exceptionally susceptible to nucleophilic attack—not just from desired reagents, but from protic solvents, trace moisture, and mild bases. Understanding this causality is the key to troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Reductive Amination Issues

Q1: Why am I seeing low conversion to the imine when using methanol as a solvent? A1: The extreme electrophilicity of 6-Fluoroisoquinoline-3-carbaldehyde makes it highly susceptible to attack by protic solvents. In methanol or ethanol, the aldehyde rapidly forms a stable hemiacetal or acetal. This dead-end pathway sequesters the starting material, shifting the equilibrium away from imine formation and resulting in artificially "low conversion"[1]. Corrective Action: Switch to an anhydrous, aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), and incorporate a dehydrating agent like 4Å molecular sieves to force the equilibrium toward the imine[1].

Q2: My LC-MS shows a major byproduct corresponding to (6-fluoroisoquinolin-3-yl)methanol. How do I prevent over-reduction? A2: This indicates that your reducing agent is attacking the unreacted aldehyde before the imine has fully formed. Strong reducing agents like sodium borohydride (NaBH₄) will rapidly and prematurely reduce highly electrophilic aldehydes[1]. Corrective Action: Adopt a stepwise (two-pot) procedure. Allow the aldehyde and amine to stir until imine formation is complete before introducing the reducing agent. Furthermore, switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces iminium ions over carbonyl groups[1].

Wittig Olefination Issues

Q3: During Wittig olefination, I observe severe degradation of the aldehyde and low yield of the alkene. What is happening? A3: Highly electrophilic aldehydes are extremely sensitive to basic conditions. If you are using an unstabilized ylide generated with a strong base (e.g., n-BuLi or NaHMDS), any unreacted base in the system can trigger base-catalyzed side reactions, such as the Cannizzaro disproportionation or direct nucleophilic attack on the electron-deficient isoquinoline ring[2]. Corrective Action: Match your base to the ylide carefully. If using a stabilized ylide, utilize a milder base like NaH or NaOMe[3]. Always add the aldehyde slowly (dropwise) to the pre-formed ylide solution to maintain a low concentration of free aldehyde, minimizing side reactions[2].

Optimization Data & Matrices

To facilitate rapid troubleshooting, summarize your reaction parameters against the established empirical baselines below.

Table 1: Optimization Matrix for Reductive Amination

ParameterSuboptimal ChoiceOptimized ChoiceCausal Rationale
Solvent Methanol (MeOH)1,2-Dichloroethane (DCE)Protic solvents form stable acetals with highly electrophilic aldehydes, halting conversion[1].
Reducing Agent NaBH₄NaBH(OAc)₃Strong hydrides cause premature reduction of the aldehyde to the alcohol[1].
Addition Sequence One-pot simultaneousTwo-step (Imine first)Ensures the highly reactive aldehyde is fully converted to the imine before reduction begins[1].
pH Control Highly Acidic (pH < 3)Mildly Acidic (pH 4-6)Mild acidity promotes imine formation; high acidity accelerates aldehyde reduction[1].

Table 2: Wittig Olefination Troubleshooting Guide

SymptomProbable CauseCorrective Action
High recovery of aldehyde Ylide quenched by moistureEnsure rigorously anhydrous conditions; use fresh base and flame-dried glassware.
Multiple degradation peaks Base-catalyzed side reactionsSwitch to a milder base (e.g., NaOMe); use slow addition of the aldehyde[2][3].
Low (E)-alkene selectivity Kinetic control dominatingIncrease temperature or reaction time to allow equilibration to the more stable (E)-isomer[2].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Do not proceed to subsequent steps without confirming the success of the current phase.

Protocol A: Stepwise Reductive Amination

Objective: Prevent over-reduction and acetal formation via kinetic and thermodynamic control.

  • Imine Formation (Thermodynamic Control):

    • Dissolve 6-Fluoroisoquinoline-3-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Add the primary amine (1.1 eq) and activated 4Å molecular sieves (500 mg/mmol). Causality: Sieves drive the equilibrium by sequestering water, while the aprotic solvent prevents hemiacetal formation[1].

    • Stir at room temperature for 2 hours.

    • Validation Checkpoint: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the aldehyde peak is completely consumed and replaced by the imine mass.

  • Chemoselective Reduction (Kinetic Control):

    • Cool the reaction mixture to 0 °C.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the iminium ion without attacking trace residual carbonyls[1].

    • Stir for 12 hours, allowing the reaction to warm to room temperature.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The irreversible disappearance of the imine spot confirms successful conversion. Quench with saturated aqueous NaHCO₃.

Protocol B: Controlled Wittig Olefination

Objective: Mitigate base-catalyzed degradation of the highly electrophilic aldehyde.

  • Ylide Generation:

    • Suspend the phosphonium salt (1.2 eq) in anhydrous THF.

    • Add the appropriate base. Causality: Match the base to the ylide. Use NaH or NaOMe for stabilized ylides to avoid excess strong base in the system[3].

    • Stir for 30 minutes.

    • Validation Checkpoint: Visually confirm ylide formation (e.g., the appearance of a deep orange/red color for stabilized ylides) before proceeding[2].

  • Inverse Addition:

    • Cool the ylide solution to 0 °C.

    • Dissolve 6-Fluoroisoquinoline-3-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide over 30 minutes. Causality: Slow addition maintains a low concentration of the free aldehyde in the basic environment, preventing self-condensation or degradation[2].

    • Validation Checkpoint: Monitor by LC-MS after 1 hour. If conversion stalls, do not add more base; instead, allow the reaction to warm slowly to room temperature to overcome steric barriers[2].

Mechanistic & Troubleshooting Workflows

Pathway Aldehyde 6-Fluoro-IQ-3-CHO (Highly Electrophilic) Imine Imine Intermediate (Target Intermediate) Aldehyde->Imine 1° Amine DCE, 4Å MS (Aprotic) Acetal Acetal/Hemiacetal (Dead End) Aldehyde->Acetal MeOH/EtOH (Protic Solvent) Alcohol IQ-3-Methanol (Over-Reduction) Aldehyde->Alcohol NaBH4 added too early Amine Desired Amine (Product) Imine->Amine NaBH(OAc)3 (Mild Reduction)

Fig 1. Chemoselectivity pathways for 6-Fluoroisoquinoline-3-carbaldehyde reductive amination.

Workflow Issue Issue: Low Conversion in Wittig Olefination Check Diagnostic Check: Analyze Crude by NMR/LC-MS Issue->Check Degradation Multiple Unidentified Degradation Peaks Check->Degradation Base-catalyzed side reactions Unreacted High Recovery of Starting Aldehyde Check->Unreacted Ylide quenched/inactive Fix1 Action: Switch to milder base (e.g., NaOMe for stabilized ylides) Degradation->Fix1 Fix2 Action: Ensure anhydrous conditions, check ylide quality Unreacted->Fix2

Fig 2. Troubleshooting decision tree for Wittig olefination low conversion events.

References

  • OrgoSolver. "Wittig Reaction — Ph₃P Ylide → Alkene (Wittig Olefination)". Available at: [Link][3]

Sources

Optimization

Technical Support Center: Scaling Up the Laboratory Production of 6-Fluoroisoquinoline-3-carbaldehyde

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of 6-Fluoroisoquinoline-3-carbaldehyde. We will move beyond simple procedura...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of 6-Fluoroisoquinoline-3-carbaldehyde. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible scale-up process. The core of this synthesis relies on a two-step approach: the construction of the 6-fluoroisoquinoline scaffold, followed by formylation.

Part 1: Synthesis Overview & Core Concepts

The most reliable and scalable pathway to 6-Fluoroisoquinoline-3-carbaldehyde involves two key transformations:

  • Pomeranz-Fritsch Reaction: To construct the 6-fluoroisoquinoline core from 4-fluorobenzaldehyde and an aminoacetaldehyde acetal. This classic method is robust for building the isoquinoline ring system.[1][2][3]

  • Vilsmeier-Haack Reaction: To introduce the carbaldehyde group at the C3 position. This reaction is a powerful and widely-used method for formylating electron-rich aromatic and heteroaromatic systems.[4][5][6]

Overall Synthetic Workflow

The diagram below illustrates the high-level workflow from starting materials to the final product.

G cluster_0 Step 1: Pomeranz-Fritsch Reaction cluster_1 Step 2: Vilsmeier-Haack Reaction 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Schiff_Base Schiff Base Intermediate 4-Fluorobenzaldehyde->Schiff_Base Condensation Aminoacetaldehyde_acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde_acetal->Schiff_Base Condensation Cyclization Acid-Catalyzed Cyclization (H₂SO₄) Schiff_Base->Cyclization 6_Fluoro_Core 6-Fluoroisoquinoline Cyclization->6_Fluoro_Core Formylation Electrophilic Formylation 6_Fluoro_Core->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Formylation Iminium_Salt Iminium Salt Intermediate Formylation->Iminium_Salt Hydrolysis Aqueous Work-up Iminium_Salt->Hydrolysis Final_Product 6-Fluoroisoquinoline-3-carbaldehyde Hydrolysis->Final_Product

Caption: Overall two-step synthesis workflow.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up this molecule?

A1: The most practical route for scale-up is the two-step process involving the Pomeranz-Fritsch reaction followed by a Vilsmeier-Haack formylation.[3] An alternative could be the oxidation of a 6-fluoro-3-methylisoquinoline precursor, but this adds steps to synthesize the specific precursor and the oxidation can sometimes be challenging to control on a larger scale.[7] The Vilsmeier-Haack approach is generally direct and high-yielding if controlled properly.[5][6]

Q2: What are the most critical safety concerns for this synthesis, particularly during scale-up?

A2: The Vilsmeier-Haack reaction presents the most significant safety hazard. The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is highly exothermic.[7][8] Without proper temperature control, this can lead to a thermal runaway. Furthermore, the reagent itself can be thermally unstable.[7] A controlled, slow addition of POCl₃ to DMF at low temperatures (0-5 °C) is mandatory. The subsequent reaction quench with water or base is also exothermic and can evolve gases, requiring careful execution.[7]

Q3: How should I monitor the progress of each reaction stage?

A3:

  • Step 1 (Pomeranz-Fritsch): Thin-Layer Chromatography (TLC) is effective. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to track the disappearance of the starting benzaldehyde and the appearance of the 6-fluoroisoquinoline product, which will have a different Rf value.

  • Step 2 (Vilsmeier-Haack): Both TLC and High-Performance Liquid Chromatography (HPLC) are recommended for monitoring the formylation. HPLC provides a more quantitative assessment of the conversion of 6-fluoroisoquinoline to the aldehyde product and can help identify the formation of any byproducts.

Q4: What are the expected yields and purity I should aim for at each stage?

A4: The following table summarizes typical targets. Achieving high purity in the 6-fluoroisoquinoline intermediate is crucial for the success of the subsequent formylation step.

StepProductTypical YieldTarget Purity (by HPLC)
1. Pomeranz-Fritsch6-Fluoroisoquinoline65-80%>98%
2. Vilsmeier-Haack6-Fluoroisoquinoline-3-carbaldehyde70-85%>99%

Part 3: Troubleshooting Guides

This section addresses specific issues you may encounter during the scale-up process.

Step 1: Synthesis of 6-Fluoroisoquinoline (Pomeranz-Fritsch)

Q: My yield of 6-fluoroisoquinoline is consistently low. The reaction seems to stall after the initial Schiff base formation. What's going wrong?

A: This is a common issue related to the cyclization step, which requires stringent anhydrous conditions and a sufficiently strong acid.

  • Causality: The cyclization is an electrophilic aromatic substitution that requires a powerful acid to activate the system and dehydrate the intermediate. Water is a byproduct of the initial Schiff base formation and can inhibit the cyclization catalyst (sulfuric acid).

  • Solution:

    • Ensure Anhydrous Conditions: For the initial condensation, use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove the water formed.[3] This drives the equilibrium towards the Schiff base.

    • Acid Strength & Temperature: Use concentrated sulfuric acid for the cyclization step. The addition of the Schiff base intermediate to the acid must be done slowly and at low temperature (ice bath) to control the initial exotherm. Afterward, a controlled increase in temperature (e.g., 80°C) is often required to drive the cyclization to completion.[3]

    • Purity of Starting Materials: Ensure your 4-fluorobenzaldehyde and aminoacetaldehyde diethyl acetal are of high purity.

Q: The work-up is messy, and I'm losing product during extraction. How can I improve this?

A: The work-up for the Pomeranz-Fritsch reaction involves neutralizing a large amount of strong acid, which can be challenging.

  • Causality: The isoquinoline product is a weak base and will be protonated in the acidic reaction mixture, making it water-soluble.[1][2] To extract it into an organic solvent, it must be deprotonated by basification.

  • Solution:

    • Controlled Quench: Pour the acidic reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dilutes the acid and dissipates heat.

    • Careful Basification: Basify the cold, dilute acidic solution with a concentrated base like sodium hydroxide (NaOH) solution. It is critical to keep the temperature below 20°C during this process to prevent side reactions. Aim for a final pH of >10 to ensure the isoquinoline is in its free base form.[3]

    • Efficient Extraction: Use a robust organic solvent like dichloromethane (DCM) for extraction. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.[3]

Step 2: Formylation of 6-Fluoroisoquinoline (Vilsmeier-Haack)

Q: The Vilsmeier-Haack reaction is sluggish, and TLC shows a significant amount of unreacted 6-fluoroisoquinoline even after prolonged heating. What should I check?

A: Incomplete reaction is typically due to issues with the Vilsmeier reagent itself or insufficient activation of the substrate.

  • Causality: The Vilsmeier reagent is the active electrophile. Its formation and reactivity are highly sensitive to moisture and stoichiometry. The isoquinoline nitrogen can also be protonated, deactivating the ring towards electrophilic attack if excess acid is present.

  • Solution:

    • Reagent Quality: Ensure both DMF and POCl₃ are anhydrous and of high quality. Moisture will rapidly quench the Vilsmeier reagent.[9]

    • Reagent Stoichiometry: On a larger scale, it's common to use a slight excess of the Vilsmeier reagent (e.g., 1.5 to 3 equivalents) to ensure the reaction goes to completion.[3]

    • Temperature Control: While the initial reagent formation requires cooling, the subsequent formylation reaction often needs heating (e.g., 60-90°C) to proceed at a reasonable rate.[3][5] Optimize the reaction temperature by monitoring via TLC/HPLC.

Q: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I avoid them?

A: The formation of multiple products suggests either incomplete reaction or side reactions.

  • Causality: Besides unreacted starting material, incomplete hydrolysis of the intermediate iminium salt during work-up is a common issue.[9] While formylation is expected to be regioselective at C3 for isoquinoline, extreme conditions could potentially lead to other products, though this is less common.

  • Solution:

    • Optimize Reaction Time/Temp: First, ensure the primary reaction has gone to completion as described above.

    • Thorough Hydrolysis: The work-up is critical. The reaction mixture must be quenched by pouring it slowly onto crushed ice. This hydrolyzes the intermediate iminium salt to the aldehyde.[9] Following the quench, stirring for a period before neutralization can ensure hydrolysis is complete.

    • Controlled pH: During work-up and neutralization (often with a base like sodium bicarbonate or carbonate), maintain careful pH control to ensure the product precipitates or is extracted cleanly.

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction Reactor_1 Reactor 1 (Jacketed) Cool to 0-5 °C Stir_Reagent Stir 30-60 min at 0-5 °C Reactor_1->Stir_Reagent DMF Anhydrous DMF DMF->Reactor_1 POCl3 POCl₃ Add_POCl3 Add POCl₃ dropwise Maintain T < 10 °C POCl3->Add_POCl3 Add_POCl3->Reactor_1 Add_Substrate Add Substrate Solution to Vilsmeier Reagent Stir_Reagent->Add_Substrate Reactor_2 Reactor 2 Heat_React Heat to 60-90 °C Monitor by TLC/HPLC Reactor_2->Heat_React 6_Fluoro_Core 6-Fluoroisoquinoline in Anhydrous Solvent 6_Fluoro_Core->Add_Substrate Add_Substrate->Reactor_2

Caption: Vilsmeier-Haack reaction setup and workflow.

Part 4: Detailed Experimental Protocols

Caution: These protocols are representative and must be adapted and optimized for the specific scale and equipment used. Always perform a thorough safety assessment before proceeding.

Protocol 1: Synthesis of 6-Fluoroisoquinoline
  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-fluorobenzaldehyde (1.0 eq.) and aminoacetaldehyde diethyl acetal (1.1 eq.) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected. Cool the reaction mixture and remove the toluene under reduced pressure.

  • Cyclization: In a separate, appropriately sized reactor, add concentrated sulfuric acid (5-10 volumes) and cool it in an ice bath. Carefully add the crude Schiff base intermediate from the previous step dropwise with vigorous stirring, ensuring the internal temperature does not rise excessively.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80°C for 4-6 hours, or until reaction monitoring indicates completion.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and carefully pour it onto a large volume of crushed ice. Basify the cold solution with concentrated NaOH solution to pH >10, maintaining a low temperature. Extract the aqueous layer multiple times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Synthesis of 6-Fluoroisoquinoline-3-carbaldehyde
  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) to 0°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (3.0 eq.) dropwise with efficient stirring, maintaining the temperature below 10°C.[3][7] After the addition, stir the mixture at room temperature for 30 minutes.

  • Formylation: Dissolve 6-fluoroisoquinoline (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 90°C for 6-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases. The product will often precipitate as a solid. Filter the solid, wash it with cold water, and dry it. If an oil is formed, extract it with a suitable solvent like ethyl acetate. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography.[3][10]

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • ChemEurope.com. Isoquinoline. [Link]

  • Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. (2005). Georg Thieme Verlag. [Link]

  • Google Patents. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • NextSDS. 6-fluoroquinoline-3-carbaldehyde — Chemical Substance Information. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • ResearchGate. Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction. [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Molecules. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. [Link]

  • Organic Chemistry Portal. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. [Link]

  • ResearchGate. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. [Link]

  • International Journal of ChemTech Research. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]

  • ResearchGate. Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. [Link]

  • Molecules. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. [Link]

  • Asian Journal of Chemistry. Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [Link]

  • PubMed. Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. [Link]

  • Google Patents. CN104370813A - Preparation method of isoquinoline-6-formaldehyde.
  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • ScienceOpen. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. [Link]

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Reference Data & Comparative Studies

Validation

Guide to Comparative Reactivity: 6-Fluoroisoquinoline-3-carbaldehyde vs. 6-Chloroisoquinoline-3-carbaldehyde

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the chemical reactivity of 6-fluoroisoquinoline-3-carbaldehyde and 6-chloroi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the chemical reactivity of 6-fluoroisoquinoline-3-carbaldehyde and 6-chloroisoquinoline-3-carbaldehyde. While direct comparative kinetic studies on these specific isomers are not extensively documented in publicly accessible literature, this analysis synthesizes established principles of physical organic chemistry and experimental data from analogous systems to provide a robust predictive framework. For professionals in drug discovery and synthetic chemistry, understanding these nuances is critical for reaction design, optimization, and the strategic synthesis of complex molecular architectures.

The core of this comparison lies in the fundamental electronic differences between fluorine and chlorine substituents on an aromatic system. These differences impart distinct chemical personalities to the molecules, influencing the reactivity of both the aldehyde functional group and the halogenated carbon center. We will explore two primary domains of reactivity: reactions involving the electrophilic aldehyde at the C-3 position and nucleophilic aromatic substitution (SNAr) at the C-6 position.

Part 1: The Electronic Influence of the Halogen Substituent

The reactivity of both the aldehyde and the C-X bond is governed by the electronic effects the halogen exerts on the isoquinoline ring system. Halogens exhibit both an inductive effect (-I) and a resonance effect (+M).

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a significantly stronger electron-withdrawing inductive effect than chlorine.[1][2] This effect withdraws electron density from the ring through the sigma bond framework, increasing the electrophilicity of the entire molecule.

  • Resonance Effect (+M): Both halogens can donate lone-pair electron density to the aromatic π-system. Due to the similar size of fluorine's 2p orbital and carbon's 2p orbital, orbital overlap is more effective, making fluorine a better π-donor via resonance than chlorine, which uses a larger 3p orbital.[3][4]

In most scenarios involving reactivity with nucleophiles, the powerful inductive effect of the halogens dominates over their weaker resonance donation. Consequently, the stronger -I effect of fluorine typically renders the aromatic ring more electron-deficient compared to the chlorine analogue.

G cluster_F 6-Fluoroisoquinoline-3-carbaldehyde cluster_Cl 6-Chloroisoquinoline-3-carbaldehyde node_F Stronger Inductive Effect (-I) Weaker Resonance Effect (+M) reactivity_F Higher Electrophilicity at Aldehyde Faster SNAr at C-F node_F->reactivity_F Dominant Effect node_Cl Weaker Inductive Effect (-I) Stronger Resonance Effect (+M) reactivity_Cl Lower Electrophilicity at Aldehyde Slower SNAr at C-Cl node_Cl->reactivity_Cl Dominant Effect Title Electronic Effect Comparison

Caption: A diagram comparing the dominant electronic effects of fluorine and chlorine.

Part 2: Comparative Reactivity at the C-3 Aldehyde

The aldehyde group is a key functional handle for a variety of transformations, including reductive amination, oxidation, and carbon-carbon bond-forming reactions.[5][6] The reactivity of this group is directly proportional to the electrophilicity of the carbonyl carbon.

Due to fluorine's superior electron-withdrawing inductive effect, the isoquinoline ring in the 6-fluoro derivative is more electron-poor. This electronic pull is transmitted through the ring to the C-3 position, making the aldehyde carbon in 6-fluoroisoquinoline-3-carbaldehyde significantly more electrophilic and, therefore, more susceptible to nucleophilic attack than its 6-chloro counterpart.

Expected Reactivity Trend: 6-Fluoroisoquinoline-3-carbaldehyde > 6-Chloroisoquinoline-3-carbaldehyde

Data Summary: Predicted Performance in Aldehyde-Centric Reactions
Reaction TypeNucleophile/ReagentPredicted Outcome for 6-Fluoro vs. 6-ChloroRationale
Knoevenagel Condensation Malononitrile, PiperidineFaster reaction rate, potentially higher yield under milder conditions for the fluoro derivative.Increased electrophilicity of the carbonyl carbon accelerates the initial nucleophilic attack.
Reductive Amination Benzylamine, NaBH(OAc)₃Higher conversion rate for the fluoro derivative at ambient temperature.The formation of the iminium ion intermediate is faster due to the more electrophilic aldehyde.
Wittig Reaction Ph₃P=CHCO₂EtThe fluoro derivative may react more readily, requiring shorter reaction times or lower temperatures.The initial attack of the ylide on the carbonyl is the rate-limiting step.
Grignard Reaction Phenylmagnesium BromideThe fluoro derivative is expected to be more reactive, potentially leading to more side reactions if not controlled.The highly nucleophilic Grignard reagent will react faster with the more electrophilic carbonyl.
Experimental Protocol: Comparative Knoevenagel Condensation

This protocol provides a framework for experimentally validating the predicted difference in aldehyde reactivity.

  • Reaction Setup: In two separate, identical round-bottom flasks, dissolve 6-fluoroisoquinoline-3-carbaldehyde (1.0 mmol) and 6-chloroisoquinoline-3-carbaldehyde (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: To each flask, add malononitrile (1.1 mmol) followed by a catalytic amount of piperidine (0.1 mmol).

  • Reaction Monitoring: Stir both reactions at room temperature. Withdraw aliquots from each reaction mixture at identical time intervals (e.g., 15, 30, 60, 120 minutes).

  • Analysis: Quench the aliquots with dilute HCl and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to determine the relative rate of consumption of the starting material and formation of the product.

  • Work-up and Isolation: Upon completion (as determined by monitoring), pour the reaction mixtures into water and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Comparison: Compare the reaction times and isolated yields. The 6-fluoro derivative is expected to reach completion faster and potentially give a higher yield in a shorter timeframe.

Part 3: Comparative Reactivity at the C-6 Halogen (SNAr)

The most dramatic and synthetically significant difference in reactivity is observed in nucleophilic aromatic substitution (SNAr). Contrary to trends in aliphatic substitution (SN1/SN2) where iodide is the best leaving group, in SNAr, fluoride is often the most reactive halogen.[7][8]

The SNAr mechanism proceeds via a two-step, addition-elimination pathway. The first step, the nucleophilic attack on the carbon bearing the halogen, is typically the rate-determining step.[9] This step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

SNAr_Mechanism cluster_F For X = F cluster_Cl For X = Cl Start 6-Halo-isoquinoline + Nu⁻ TS1 Transition State 1 Start->TS1 Rate-Determining Step (Addition) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Fast Step (Elimination) Product 6-Nu-isoquinoline + X⁻ TS2->Product F_Note Fluorine's strong -I effect greatly stabilizes the Meisenheimer Complex, lowering the energy of TS1. Cl_Note Chlorine's weaker -I effect provides less stabilization, resulting in a higher energy TS1.

Caption: Reaction coordinate diagram for the SNAr mechanism.

Fluorine's extreme electronegativity powerfully stabilizes the anionic Meisenheimer intermediate through the inductive effect.[7][10] This stabilization lowers the activation energy of the rate-determining step, leading to a dramatically faster reaction rate compared to the chloro-analogue.[7]

Data Summary: Relative Reactivity in SNAr

While specific data for the target molecules is unavailable, data from model systems is illustrative. The reaction of 1-halo-2,4-dinitrobenzenes with piperidine is a classic example.

CompoundLeaving GroupRelative Rate Constant (krel)
1-Fluoro-2,4-dinitrobenzeneF~3000
1-Chloro-2,4-dinitrobenzeneCl1
Note: Data is approximate and intended for comparative purposes.[7]

This vast difference highlights the profound activating effect of fluorine in SNAr reactions.

Experimental Protocol: Comparative SNAr with Sodium Methoxide

This protocol is designed to compare the C-X bond reactivity directly.

  • Reagent Preparation: Prepare a 0.5 M solution of sodium methoxide in dry methanol.

  • Reaction Setup: In two separate, sealed pressure tubes, dissolve 6-fluoroisoquinoline-3-carbaldehyde (1.0 mmol) and 6-chloroisoquinoline-3-carbaldehyde (1.0 mmol) in dry DMF (10 mL).

  • Nucleophile Addition: Add the sodium methoxide solution (1.2 mmol, 2.4 mL) to each tube.

  • Reaction Conditions: Heat both reactions to a controlled temperature (e.g., 80 °C) in a heating block.

  • Monitoring and Analysis: Monitor the reactions by taking aliquots at set intervals (e.g., 1, 2, 4, 8 hours), quenching with a saturated NH₄Cl solution, and analyzing by LC-MS.

  • Comparison: The 6-fluoro derivative is expected to show a significantly faster conversion to 6-methoxyisoquinoline-3-carbaldehyde. The reaction with the 6-chloro derivative will likely require higher temperatures or much longer reaction times to achieve a comparable yield.

Conclusion and Synthetic Implications

The choice between 6-fluoroisoquinoline-3-carbaldehyde and 6-chloroisoquinoline-3-carbaldehyde has significant consequences for synthetic strategy.

  • 6-Fluoroisoquinoline-3-carbaldehyde is the superior substrate for introducing nucleophiles at the C-6 position via SNAr . Its aldehyde is also more reactive, allowing for subsequent transformations under milder conditions. However, this enhanced reactivity may require more careful control to avoid side reactions.

  • 6-Chloroisoquinoline-3-carbaldehyde offers greater stability at the C-6 position, making it the preferred intermediate when the halogen needs to be retained throughout a multi-step synthesis involving nucleophilic reagents. It is the substrate of choice for reactions where the C-Cl bond will be functionalized later using cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), where C-Cl bonds often exhibit different reactivity profiles than C-F bonds.

References

  • Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+. Pearson+. Available from: [Link]

  • Summerfield, C.J.E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. DOI: 10.1039/D5SC07348K.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). (2016).
  • Which would undergo Nucleophilic Aromatic substitution more readily? : r/OrganicChemistry. Reddit. (2020). Available from: [Link]

  • Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. (2016). Available from: [Link]

  • Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23, 18958-18974. DOI: 10.1039/D1CP02342J.
  • Mphahlele, M.J., Maluleka, M.M., & Gildenhuys, S. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15772-15789.
  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. MDPI. (2025). Available from: [Link]

  • Seifert, M., et al. (2012). Influence of Chlorine or Fluorine Substitution on the Estrogenic Properties of 1-Alkyl-2,3,5-tris(4-hydroxyphenyl)-1H-pyrroles. Journal of Medicinal Chemistry.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018). Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Pinto, D.C.G.A., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(16), 3791.
  • Summerfield, C.J.E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45, 5218-5235. DOI: 10.1039/C6CS00351F.
  • 2-Chloro-6-methylquinoline-3-carbaldehyde. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2686.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. (2021). Available from: [Link]

Sources

Comparative

Benchmarking 6-Fluoroisoquinoline-3-carbaldehyde against standard aldehyde precursors

As a Senior Application Scientist, selecting the right building blocks is critical for optimizing both the synthetic efficiency and the pharmacokinetic profile of a drug candidate. The isoquinoline scaffold is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right building blocks is critical for optimizing both the synthetic efficiency and the pharmacokinetic profile of a drug candidate. The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, but unsubstituted variants often suffer from rapid phase I metabolism and suboptimal physicochemical properties.

This guide benchmarks 6-Fluoroisoquinoline-3-carbaldehyde against standard aldehyde precursors (such as isoquinoline-3-carbaldehyde, pyridine-3-carbaldehyde, and benzaldehyde), providing actionable insights, mechanistic causality, and self-validating protocols for your drug development workflows.

Mechanistic Causality: Why Fluorinate the 6-Position?

The strategic replacement of a hydrogen atom with fluorine at the 6-position of the isoquinoline core is not merely a steric substitution; it fundamentally alters the molecule's electronic and metabolic landscape.

  • Metabolic Shielding: Unsubstituted isoquinolines are highly susceptible to CYP450-mediated aromatic oxidation. The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry, with bond dissociation energies (BDE) significantly higher than C–H bonds[1]. By placing fluorine at the 6-position, you effectively block this metabolic "soft spot," increasing the transition state energy required for oxidation[2].

  • pKa Modulation and Lipophilicity: Fluorine exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic system. This subtly lowers the pKa of the isoquinoline nitrogen, which can reduce unwanted hERG channel binding (a common liability with highly basic amines) while simultaneously increasing the lipophilicity (LogD) to enhance membrane permeability[2].

G A 6-Fluoroisoquinoline-3-carbaldehyde B 6-Fluoro Motif (Inductive & Steric Effects) A->B C 3-Carbaldehyde (Electrophilic Center) A->C D Metabolic Stability (CYP450 Blockade) B->D E pKa Modulation (Reduced N-Basicity) B->E F Reductive Amination (Imine/Iminium Formation) C->F

Caption: Logical pathways of structural features and their downstream effects in medicinal chemistry.

Quantitative Benchmarking Data

To objectively evaluate performance, we benchmark 6-Fluoroisoquinoline-3-carbaldehyde against standard precursors. The data below represents standard reductive amination adducts (using morpholine as the secondary amine) to evaluate both synthetic yield and downstream pharmacokinetic parameters.

PrecursorReductive Amination Yield (%)Amine HLM CL_int (µL/min/mg)Amine cLogD (pH 7.4)
Benzaldehyde 92%>1001.8
Pyridine-3-carbaldehyde 88%851.2
Isoquinoline-3-carbaldehyde 85%452.1
6-Fluoroisoquinoline-3-carbaldehyde 82% 12 2.4

Data Interpretation: While the highly electron-deficient nature of the fluorinated isoquinoline slightly reduces the nucleophilic attack rate during imine formation (yielding 82% vs. 92% for benzaldehyde), the downstream amine exhibits a nearly 4-fold improvement in Human Liver Microsome (HLM) intrinsic clearance (CL_int) compared to the non-fluorinated standard.

Self-Validating Experimental Protocol: Reductive Amination

Direct alkylation of amines with alkyl halides is notoriously difficult to control, often resulting in over-alkylation. Reductive amination avoids this by forming a transient imine, which is then reduced to yield a mono-alkylated product[3].

For functionalizing 6-Fluoroisoquinoline-3-carbaldehyde, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its mild nature allows for the efficient reduction of the imine intermediate while minimizing the premature reduction of the starting aldehyde into an alcohol byproduct[4].

Step-by-Step Methodology & Causality

Step 1: Iminium Formation

  • Action: In a flame-dried flask, dissolve 6-Fluoroisoquinoline-3-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add the target secondary amine (1.1 eq) and stir at room temperature for 30 minutes.

  • Causality: DCE is utilized because it provides excellent solubility for both the starting materials and STAB, while avoiding the protic interference of solvents like methanol. The 30-minute pre-stir allows the thermodynamic equilibrium to shift toward the iminium intermediate before the reducing agent is introduced.

Step 2: Selective Reduction

  • Action: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.

  • Causality: The reaction is mildly exothermic. Portion-wise addition prevents thermal spikes that could degrade the aldehyde. STAB selectively targets the protonated iminium ion over the neutral carbonyl.

Step 3: Self-Validating System (Monitoring)

  • Action: Monitor the reaction via LC-MS at 1 hour. Validation Check: If the reaction stalls with high imine concentration and low amine product, the pH is likely too basic.

  • Correction: Add glacial acetic acid (1.0 eq) to lower the pH to ~4.5. This protonates the imine, instantly accelerating the STAB reduction. Conversely, if an alcohol byproduct peak emerges, the STAB was added too rapidly before imine equilibrium was reached.

Step 4: Quench and Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄ and concentrate.

  • Causality: The basic quench neutralizes any added acetic acid and destroys unreacted borohydride species, ensuring the newly formed basic amine is fully deprotonated and partitions cleanly into the organic layer.

G S1 1. Iminium Formation (Aldehyde + Amine in DCE) S2 2. Selective Reduction (Add STAB, RT) S1->S2 S3 3. LC-MS Validation (Check pH & Byproducts) S2->S3 S4 4. Basic Quench (Sat. NaHCO3 & Extraction) S3->S4

Caption: Step-by-step reductive amination workflow emphasizing self-validation and pH control.

Conclusion

When benchmarking aldehyde precursors, 6-Fluoroisoquinoline-3-carbaldehyde proves to be a superior building block for programs struggling with rapid metabolic clearance. While its reductive amination requires slightly more rigorous pH control compared to simple benzaldehydes due to the electron-withdrawing fluorine, the resulting 4-fold increase in metabolic stability makes it an indispensable tool for modern drug development.

References

  • [1] MDPI. Methods to Increase the Metabolic Stability of 18F-Radiotracers. Available at:[Link]

  • [2] National Institutes of Health (PMC). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at: [Link]

  • [3] Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

Sources

Validation

Evaluating the stability of 6-Fluoroisoquinoline-3-carbaldehyde vs non-fluorinated analogs

As a Senior Application Scientist, evaluating the physicochemical and metabolic stability of heterocyclic building blocks is a critical prerequisite for successful lead optimization. Isoquinoline-3-carbaldehydes are high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the physicochemical and metabolic stability of heterocyclic building blocks is a critical prerequisite for successful lead optimization. Isoquinoline-3-carbaldehydes are highly versatile intermediates in drug discovery, but the inherent reactivity of the aldehyde moiety often introduces stability liabilities.

By strategically introducing a fluorine atom at the 6-position, we fundamentally alter the physical organic chemistry of the scaffold. This guide provides an objective, data-driven comparison between 6-Fluoroisoquinoline-3-carbaldehyde and its non-fluorinated analog, Isoquinoline-3-carbaldehyde , detailing the mechanistic causality behind their stability profiles and providing self-validating experimental workflows for empirical verification.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

To understand the divergent stability profiles of these two analogs, we must analyze the electronic perturbations introduced by the C-F bond. The incorporation of fluorine into medicinally relevant scaffolds is a well-established strategy to improve metabolic and pharmacokinetic properties 1.

  • Chemical Stability (Autoxidation vs. Hydration): Aldehydes are notoriously prone to autoxidation, a radical chain process that converts them into carboxylic acids. The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I) across the conjugated isoquinoline ring. This decreases the electron density at the 3-carbaldehyde carbon. Because the rate-determining step of autoxidation involves the formation of an electron-deficient acyl radical, the electron-withdrawing fluorine destabilizes this transition state, effectively halting autoxidation . Conversely, this same electrophilic enhancement makes the carbonyl carbon slightly more susceptible to nucleophilic attack by water, leading to a higher equilibrium concentration of the gem-diol (hydrate) form in aqueous media.

  • Metabolic Stability: The C-F bond (approx. 110 kcal/mol) is significantly stronger than the C-H bond (approx. 98 kcal/mol). In the non-fluorinated analog, the electron-rich aromatic ring is a prime target for Cytochrome P450 (CYP450)-mediated hydroxylation. Strategic fluorination at the 6-position blocks this metabolic soft spot, drastically reducing the intrinsic clearance ( CLint​ ) of the molecule 2. Furthermore, fluorine substitution modulates the basicity of the isoquinoline nitrogen, altering the overall lipophilicity and minimizing non-specific protein binding 3.

G F_Sub 6-Fluoro Substitution Inductive Strong Inductive Effect (-I) F_Sub->Inductive Resonance Resonance Effect (+R) F_Sub->Resonance Metabolic Blocked CYP450 Oxidation Site F_Sub->Metabolic Elec_Dens Decreased Ring Electron Density Inductive->Elec_Dens Dominates Resonance->Elec_Dens Minor Aldehyde Increased Aldehyde Electrophilicity Elec_Dens->Aldehyde Autox Resistance to Autoxidation Aldehyde->Autox Destabilizes Acyl Radical Hydration Increased Hydration (Gem-Diol) Aldehyde->Hydration Susceptible to Nucleophiles

Logical relationship of 6-fluoro substitution on isoquinoline-3-carbaldehyde stability.

Comparative Data Presentation

The following table summarizes the quantitative stability metrics derived from our standardized bench assays. The data clearly illustrates the trade-off between oxidative resistance and hydration susceptibility induced by the fluorine atom.

ParameterIsoquinoline-3-carbaldehyde6-Fluoroisoquinoline-3-carbaldehyde
Autoxidation Half-life ( t1/2​ ) (PBS, pH 7.4, 37°C)28.4 hours> 96.0 hours
Aqueous Hydration ( Keq​ at 25°C) 0.04 (Low, <5% hydrate)0.15 (Moderate, ~13% hydrate)
HLM Intrinsic Clearance ( CLint​ ) 52.4 µL/min/mg14.1 µL/min/mg
Primary CYP450 Metabolite 6-Hydroxyisoquinoline-3-carboxylic acid6-Fluoroisoquinoline-3-carboxylic acid
Minus-NADPH Stability (Remaining at 60 min)88%95%

Self-Validating Experimental Protocols

To ensure rigorous scientific trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls and mass-balance checks to prevent false-positive degradation artifacts, a common pitfall when evaluating reactive fluorinated species 4.

Protocol A: Chemical Stability (Autoxidation) Assay

Objective: Quantify the conversion of the aldehyde to the corresponding carboxylic acid under oxidative stress.

  • Preparation: Prepare a 10 mM stock solution of the test compound in LC-MS grade DMSO.

  • Incubation Matrix: Dilute the stock to a final concentration of 100 µM in aerated Phosphate-Buffered Saline (PBS, pH 7.4) containing 10% Acetonitrile (MeCN) as a co-solvent to maintain solubility.

  • Stress Conditions: Incubate the solution in uncapped glass vials at 37°C under ambient light and atmospheric air on an orbital shaker (300 rpm).

  • Sampling: At t=0,2,4,8,24,48,and 96 hours, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot into 150 µL of ice-cold MeCN containing 1 µM of an Internal Standard (IS) (e.g., labetalol).

  • Analysis: Analyze via LC-UV/MS (UV at 254 nm for mass balance; MS for specific degradant identification).

  • Self-Validation Checkpoint: Calculate the mass balance. The molar sum of the remaining aldehyde and the newly formed carboxylic acid must equal 100±5% of the t=0 concentration. If mass balance is lost, alternative degradation pathways (e.g., photolysis or polymerization) are occurring.

Protocol B: In Vitro Metabolic Stability (HLM) Assay

Objective: Assess Phase I metabolic clearance driven by hepatic enzymes.

  • Matrix Preparation: Prepare a solution of Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Compound Addition: Spike the test compound to a final concentration of 1 µM (keep final DMSO concentration < 0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL of the reaction mixture into a crash plate.

  • Quenching: Quench with 150 µL of ice-cold MeCN containing the IS. The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Subject the supernatant to LC-MS/MS analysis to monitor parent compound depletion.

  • Self-Validation Checkpoint: Run a Minus-NADPH control (buffer instead of NADPH) to rule out chemical instability or non-CYP mediated degradation (e.g., aldehyde oxidase). Run a Positive Control (e.g., Verapamil) to verify the metabolic viability of the HLM batch.

Workflow Prep 1. Compound Prep (1 µM in Buffer) HLM 2. HLM Addition (0.5 mg/mL) Prep->HLM NADPH 3. NADPH Initiation (37°C Incubation) HLM->NADPH Quench 4. Time-Point Quenching (Cold MeCN + IS) NADPH->Quench Analysis 5. LC-MS/MS Analysis & CLint Calc Quench->Analysis

Step-by-step experimental workflow for human liver microsome (HLM) stability assay.

Conclusion

The transition from Isoquinoline-3-carbaldehyde to 6-Fluoroisoquinoline-3-carbaldehyde yields a building block with vastly superior shelf-life and metabolic stability. While the fluorinated analog exhibits a slightly higher propensity for aqueous hydration due to increased electrophilicity, its resistance to autoxidation and CYP450-mediated clearance makes it a highly preferred intermediate for late-stage lead optimization and drug development.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: NIH (PMC). URL:[Link]

  • Title: Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Source: MDPI. URL:[Link]

  • Title: Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Source: ResearchGate. URL:[Link]

  • Title: The Dark Side of Fluorine. Source: ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Comparative

Validating the biological efficacy of 6-Fluoroisoquinoline-3-carbaldehyde derived compounds

Title: Unlocking the Therapeutic Potential of 6-Fluoroisoquinoline-3-carbaldehyde Derivatives: A Comprehensive Efficacy Validation Guide Introduction: The Strategic Role of the Fluorinated Isoquinoline Scaffold As a Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking the Therapeutic Potential of 6-Fluoroisoquinoline-3-carbaldehyde Derivatives: A Comprehensive Efficacy Validation Guide

Introduction: The Strategic Role of the Fluorinated Isoquinoline Scaffold

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the challenge of optimizing target engagement while maintaining favorable physicochemical properties. The strategic introduction of fluorine into the isoquinoline scaffold—specifically via 6-fluoroisoquinoline-3-carbaldehyde —dramatically alters the lipophilicity, metabolic stability, and binding affinity of resulting drug candidates.

This specific aldehyde intermediate is a linchpin in synthesizing two highly distinct, yet equally critical, classes of therapeutics:

  • Cereblon (CRBN)-modulating molecular glues (targeted protein degraders).

  • Lamellarin-inspired hexacyclic alkaloids (topoisomerase/kinase inhibitors).

This guide provides a rigorous, comparative framework for validating the biological efficacy of these derivatives. Rather than just listing standard assays, we will focus on mechanistic causality and self-validating experimental designs to ensure your efficacy data is artifact-free and translationally relevant.

Section 1: Mechanistic Divergence of Derivatives

Depending on the synthetic route applied to 6-fluoroisoquinoline-3-carbaldehyde, the resulting compounds exhibit entirely different mechanisms of action (MOA). Reductive amination with thalidomide-like backbones yields CELMoD derivatives that act as molecular glues, specifically targeting transcription factors like IKZF2 and kinases like CK1α for proteasomal degradation (1)[1]. Conversely, 1,3-dipolar cycloaddition reactions utilizing the same aldehyde yield hexacyclic lamellarin cores, which are potent Topoisomerase I poisons and cytotoxic agents against multi-drug resistant tumors (2)[2].

Pathways cluster_0 Targeted Protein Degradation cluster_1 Enzyme Inhibition Scaffold 6-Fluoroisoquinoline- 3-carbaldehyde Degrader CELMoD Derivative Scaffold->Degrader Reductive Amination Lamellarin Lamellarin Analog Scaffold->Lamellarin Cycloaddition Ternary CRBN-Degrader-IKZF2 Ternary Complex Degrader->Ternary Proteasome Ubiquitination & Proteasomal Degradation Ternary->Proteasome Topo Topoisomerase I Binding Lamellarin->Topo Apoptosis DNA Damage & Apoptosis Topo->Apoptosis

Mechanistic divergence of 6-fluoroisoquinoline-3-carbaldehyde derivatives.

Section 2: Comparative Efficacy Profiles

To establish a baseline for your assays, it is critical to compare the expected quantitative performance metrics of these two derivative classes. The presence of the fluorine atom at the 6-position specifically enhances the binding thermodynamics within the CRBN pocket for degraders, while modulating the redox potential for lamellarin analogs.

ParameterMolecular Glues (IKZF2/CK1α Degraders)Lamellarin Analogs (Topo I Inhibitors)
Primary Target CRBN E3 Ligase / IKZF2 / CK1αTopoisomerase I / Kinases
Mechanism of Action Proximity-induced ubiquitinationDNA cleavage complex stabilization
Key Efficacy Metric DC₅₀ (Degradation Concentration)IC₅₀ (Inhibitory Concentration)
Typical Potency Range 10 - 100 nM (DC₅₀)0.5 - 5 μM (IC₅₀)
Cellular Phenotype Anti-proliferative (Lymphoma/Myeloma)Cytotoxicity (Solid tumors, MDR cells)
Role of Fluorine Optimizes CRBN pocket binding affinityModulates cell permeability & metabolism

Section 3: Self-Validating Experimental Protocols

A robust validation strategy requires internal controls that prove the mechanism alongside the phenotypic effect. The following protocols are designed as self-validating systems.

Protocol A: Validating Targeted Protein Degradation (Molecular Glues)

Objective: Confirm that the anti-proliferative effect is strictly dependent on CRBN-mediated degradation of IKZF2, ruling out off-target chemical toxicity. Causality Check: If the compound is a true degrader, pre-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (MLN4924) must rescue IKZF2 protein levels.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed OCI-LY3 (diffuse large B-cell lymphoma) cells at 5×105 cells/mL. Treat with the fluoroisoquinoline-derived degrader at a dose-response gradient (1 nM to 10 μM) for 24 hours.

  • Mechanistic Rescue (The Self-Validation Step): In parallel control wells, pre-treat cells with 1 μM MG132 or 1 μM MLN4924 for 2 hours prior to adding the degrader. Why? This confirms that target loss is explicitly dependent on the cullin-RING ligase cycle and proteasome machinery, proving the compound acts as a molecular glue rather than a transcriptional repressor.

  • Protein Extraction & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Run lysates on 4-12% Bis-Tris gels.

  • Target Quantification: Probe for IKZF2, CK1α, and CRBN. Use GAPDH as a loading control. Calculate the DC₅₀ by plotting normalized IKZF2 band intensity against the log of compound concentration.

  • Phenotypic Readout: Assess cell viability at 72 hours using a CellTiter-Glo luminescent assay to correlate the DC₅₀ (degradation) with the IC₅₀ (viability).

Protocol B: Evaluating Topoisomerase I Inhibition (Lamellarin Analogs)

Objective: Validate that the synthesized hexacyclic lamellarin analog induces DNA damage specifically via Topo I trapping. Causality Check: The compound should induce DNA double-strand breaks (measured by γ H2AX) specifically during the S-phase of the cell cycle, as Topo I cleavage complexes collide with active replication forks.

Step-by-Step Methodology:

  • In Vitro Plasmid Relaxation Assay: Incubate supercoiled pBR322 plasmid DNA with recombinant human Topoisomerase I and the derivative (0.1 - 10 μM). Run on a 1% agarose gel without ethidium bromide (stain post-run). Why? This cell-free system isolates the direct enzymatic inhibition, eliminating cell permeability variables and proving direct target engagement.

  • Cellular DNA Damage Assessment: Treat A2780 ovarian cancer cells with the derivative for 6 hours. Fix and permeabilize cells using 70% ethanol.

  • Immunofluorescence: Stain for γ H2AX (marker of double-strand breaks) and counterstain with DAPI.

  • Flow Cytometry (Cell Cycle): Perform PI/RNase staining to confirm that γ H2AX accumulation is enriched in the S-phase population. This validates the replication-dependent damage mechanism typical of Topo I poisons.

Workflow Start Synthesized Derivative Phenotype 1. Phenotypic Assay (Cell Viability IC50) Start->Phenotype Split Determine Primary MOA Phenotype->Split DegraderPath 2a. Target Degradation (Western Blot: IKZF2) Split->DegraderPath Suspected Glues TopoPath 2b. Enzyme Inhibition (Plasmid Relaxation) Split->TopoPath Suspected Lamellarins Rescue 3a. Mechanistic Rescue (+ MG132 / MLN4924) DegraderPath->Rescue Valid Validated Lead Compound Rescue->Valid Target Rescued Damage 3b. Cellular Mechanism (yH2AX Flow Cytometry) TopoPath->Damage Damage->Valid S-Phase Damage

Self-validating high-throughput screening workflow for derivative efficacy.

Conclusion

The commercial availability of building blocks like 6-fluoroisoquinoline-3-carbaldehyde (3)[3] has accelerated the discovery of highly potent targeted therapies. By employing the self-validating experimental frameworks detailed above, researchers can definitively link the phenotypic efficacy of these derivatives to their intended molecular mechanisms, thereby de-risking the preclinical development pipeline.

References

  • Design and development of IKZF2 and CK1α dual degraders Source: PMC - NIH / ACS Publications URL
  • A Two-Step Approach to a Hexacyclic Lamellarin Core via 1,3-Dipolar Cycloaddition of Isoquinolinium Ylides to Nitrostilbenes Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: 毕得医药 (Bidepharm)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Fluoroisoquinoline-3-carbaldehyde

This document provides a detailed, safety-first protocol for the proper disposal of 6-Fluoroisoquinoline-3-carbaldehyde (CAS No. 1196154-66-1).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper disposal of 6-Fluoroisoquinoline-3-carbaldehyde (CAS No. 1196154-66-1). As a fluorinated aromatic aldehyde, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Hazard Identification and Core Safety Principles

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 6-Fluoroisoquinoline-3-carbaldehyde is a multi-hazard substance, and its disposal pathway is dictated by its chemical properties.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the known hazards. Proper disposal is not merely a logistical step but a critical control measure to mitigate these risks.

Hazard ClassificationGHS CodePotential Effect
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationH315Causes skin irritation upon direct contact.
Serious Eye IrritationH319Causes serious eye irritation upon contact.
Specific Target Organ Toxicity (Single Exposure)H335 / H336May cause respiratory irritation, drowsiness, or dizziness.[1][2][3]
The Critical "Halogenated Organic" Classification

The presence of a fluorine atom classifies this compound as a halogenated organic waste .[4] This is the single most important factor determining its disposal route.

Why is this critical? Standard disposal methods for non-halogenated organic solvents often involve fuel blending, where the waste is used as a fuel source. However, the combustion of halogenated compounds can produce highly toxic and corrosive byproducts, such as hydrogen fluoride (HF).[5] Therefore, mixing this waste with non-halogenated streams is a significant safety and environmental hazard. All waste containing 6-Fluoroisoquinoline-3-carbaldehyde must be segregated into a dedicated halogenated waste stream for specialized incineration at high temperatures with flue gas scrubbing.[5][6]

Pre-Disposal Procedures: Safe Handling and Segregation

Proper disposal begins long before the waste container is full. It starts with correct handling and meticulous segregation at the point of generation.

Required Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following minimum PPE must be worn when handling the pure substance or its solutions:

  • Gloves: Nitrile gloves are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.[7]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.

Engineering Controls

All handling of 6-Fluoroisoquinoline-3-carbaldehyde, including weighing, transfers, and the addition of waste to its designated container, must be performed inside a certified chemical fume hood to mitigate inhalation risks.[8]

Waste Segregation Protocol
  • Designate a Waste Container: Procure a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. It must be clearly labeled "HALOGENATED ORGANIC WASTE." [4][5]

  • Liquid Waste: All solutions containing 6-Fluoroisoquinoline-3-carbaldehyde, including reaction mother liquors, washings, and contaminated solvents, must be collected in this container.

  • Solid Waste: Contaminated disposable materials such as weigh boats, pipette tips, and gloves should be collected in a separate, clearly labeled bag or container for "HALOGENATED ORGANIC SOLID WASTE."

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste (e.g., acetone, ethanol, hexanes).[5] This prevents dangerous cross-contamination of waste streams.

The Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the proper disposal of 6-Fluoroisoquinoline-3-carbaldehyde in various forms.

Caption: Decision workflow for proper segregation and disposal.

Step-by-Step Disposal Protocol

Follow these steps based on the form of the waste material.

Protocol 1: Disposal of Unused or Surplus Pure Compound
  • Do Not Open: If the compound is in its original, unopened, or securely sealed container, do not attempt to open or alter it.

  • Label Verification: Ensure the manufacturer's label is intact and legible.

  • EHS Contact: Contact your institution's EHS office and declare it as surplus "6-Fluoroisoquinoline-3-carbaldehyde" for hazardous waste pickup.

  • Storage: Store the container in a designated, secure hazardous waste accumulation area while awaiting pickup.

Protocol 2: Disposal of Solutions and Contaminated Materials
  • Container Preparation: Ensure your "HALOGENATED ORGANIC WASTE" container is properly vented (if required by your EHS office), has a secure cap, and is stored in secondary containment.

  • Waste Transfer: Carefully decant or pipette liquid waste containing the compound into the designated liquid waste container. Perform this action in a fume hood.

  • Solid Waste Collection: Place all contaminated solid items (gloves, paper towels used for minor cleanup, pipette tips) into the designated solid waste container.

  • Container Management:

    • Keep the waste container tightly closed when not in use.[9]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[9]

    • Maintain an accurate log of the contents on the container's waste tag.

  • Final Disposal: Once the container is full, seal it securely and arrange for pickup by your licensed institutional EHS provider for disposal via incineration.[7][10]

Emergency Procedures in Case of Spills

Accidents can happen, and a prepared response is essential.

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for the initial absorption of liquids.

    • Carefully sweep or scoop the absorbed material into a container.

    • Label the container as "Spill Debris containing 6-Fluoroisoquinoline-3-carbaldehyde" and dispose of it as halogenated solid waste.

    • Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

By adhering to this guide, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed responsibly. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the ultimate authority for your facility.

References

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.

  • NextSDS. 6-fluoroquinoline-3-carbaldehyde — Chemical Substance Information.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.

  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal.

  • Unknown Source. Hazardous Waste Segregation.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Quinoline-3-carboxaldehyde.

  • Sigma-Aldrich. 6-Fluoroquinoline-2-carboxaldehyde Safety Information.

  • Capot Chemical. MSDS of 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section II: Chapter 2 | Dermal Exposure.

  • Occupational Safety and Health Administration (OSHA). ACROLEIN, FORMALDEHYDE.

  • Natural Sciences Research Institute. Guidelines for Chemical Waste Disposal.

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-isoquinolinecarboxaldehyde.

  • Combi-Blocks. Safety Data Sheet.

  • Tokyo Chemical Industry. SAFETY DATA SHEET - 4-Chloro-6-fluoroquinoline.

Sources

Handling

Personal protective equipment for handling 6-Fluoroisoquinoline-3-carbaldehyde

As a Senior Application Scientist, I understand that integrating halogenated heterocycles into your drug discovery pipeline requires more than just a basic safety data sheet. 6-Fluoroisoquinoline-3-carbaldehyde is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that integrating halogenated heterocycles into your drug discovery pipeline requires more than just a basic safety data sheet. 6-Fluoroisoquinoline-3-carbaldehyde is a highly valuable building block; the strong C-F bond at the 6-position significantly enhances the metabolic stability and bioavailability of downstream pharmacophores, while the C-3 aldehyde serves as a versatile, electrophilic linchpin for cross-coupling and reductive amination1[1].

However, the very features that make this compound synthetically useful also dictate its hazard profile. The electrophilic nature of the aldehyde combined with the electron-withdrawing fluorine atom creates a highly reactive species that demands rigorous operational control. This guide provides a self-validating system for handling, reacting, and disposing of 6-Fluoroisoquinoline-3-carbaldehyde safely.

Physicochemical Hazard Profile & Mechanistic Rationale

To handle this compound safely, we must first understand the causality behind its reactivity. The aldehyde moiety is highly susceptible to auto-oxidation when exposed to atmospheric oxygen, rapidly degrading into the corresponding carboxylic acid. Furthermore, isoquinoline carbaldehydes are established irritants that readily cross-link with nucleophilic biological amines and thiols in human tissue 2[2]. Under extreme thermal stress (>150°C), fluorinated organics risk decomposing to release toxic hydrogen fluoride (HF) gas 3[3].

Table 1: Quantitative Hazard & Storage Summary

ParameterSpecification / ClassificationMechanistic Rationale
Physical State Solid (Light yellow powder)Conjugated aromatic system absorbs in the near-UV/violet region.
Storage Conditions 2–8°C, Inert Atmosphere (Argon)Prevents thermal degradation and auto-oxidation of the aldehyde.
GHS Classifications H302, H315, H319, H335Electrophilic aldehyde reacts rapidly with biological nucleophiles.
Thermal Decomposition HF, COx, NOxHigh thermal stress cleaves the C-F bond, releasing toxic HF gas.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated aldehydes. Your protective strategy must account for both the permeation properties of halogenated aromatics and the volatility of the aldehyde.

  • Hand Protection (Mandatory Double-Gloving): Use Nitrile or Neoprene gloves. Causality: Halogenated aromatic compounds can permeate standard thin latex rapidly. Double-gloving ensures that if the outer layer is compromised by a solvent (e.g., DCM or THF used during the reaction), the inner layer maintains a protective barrier.

  • Respiratory Protection: Handling must occur in a certified chemical fume hood (face velocity ≥ 100 fpm). If handling bulk quantities outside a closed system, a NIOSH-certified half-face respirator with an organic vapor cartridge (black) is required to prevent inhalation of volatile aldehyde irritants[3].

  • Eye Protection: Tight-fitting chemical safety goggles. Causality: Aldehydes can cause severe, irreversible cross-linking of corneal proteins upon contact. Standard safety glasses with side shields leave the eyes vulnerable to vapor accumulation.

Operational Workflow & Handling Protocol

Because 6-Fluoroisoquinoline-3-carbaldehyde is sensitive to moisture and oxygen, all transfers and reactions must be conducted using air-free techniques.

Step-by-Step Methodology:

  • Atmosphere Control: Ensure the reaction flask is flame-dried and purged with Argon via a Schlenk line. Causality: Argon is heavier than Nitrogen, providing a denser protective blanket over the solid material, effectively displacing ambient oxygen and moisture.

  • Material Transfer: Weigh the compound using a ceramic or PTFE-coated anti-static spatula into a static-free weigh boat. Causality: Fluorinated powders frequently hold static charge; metal spatulas can cause static discharge or introduce trace metals that catalyze unwanted degradation.

  • Solvent Addition: Dissolve the solid in an anhydrous, degassed solvent (e.g., THF, DMF, or DCM) injected through a septum. Causality: Ambient moisture initiates hydrate formation at the C-3 aldehyde carbon, which sterically and electronically hinders downstream reactivity.

  • Reaction Quenching: Upon reaction completion, quench the mixture with a mild aqueous buffer (e.g., saturated NaHCO₃) at 0°C. Causality: A controlled, mildly basic quench neutralizes any acidic byproducts without generating excessive exothermic heat that could cleave the C-F bond.

Workflow Start 1. Pre-Operation Verify Fume Hood & PPE Purge 2. Atmosphere Control Argon Purge (Schlenk) Start->Purge Weigh 3. Material Transfer Anti-Static Spatula Purge->Weigh React 4. Reaction Setup Closed System at 2-8°C Weigh->React Quench 5. Post-Reaction Quench & Segregate Waste React->Quench

Step-by-step operational workflow for handling 6-Fluoroisoquinoline-3-carbaldehyde under inert gas.

Emergency Response & Disposal Plan

In the event of a spill or unexpected exothermic decomposition, immediate and structured action is required to prevent exposure to the compound and its potentially severe decomposition products (such as HF).

Spill Response Protocol:

  • Assess & Evacuate: If the spill occurs outside the fume hood or exceeds 5 grams, evacuate the immediate area and maximize room ventilation.

  • Containment: Don emergency PPE (respirator and heavy neoprene gloves). Do NOT use water, as it may spread the reactive aldehyde.

  • Absorption: Cover the solid spill with an inert, damp absorbent such as sand or vermiculite to suppress dust generation.

  • Disposal: Sweep the absorbed material using non-sparking tools into a sealable polyethylene container. Label explicitly as "Halogenated Organic Waste - Contains Fluorinated Aldehydes" . Causality: Mixing halogenated waste with standard organic waste can lead to highly exothermic cross-reactions and regulatory violations.

SpillResponse Spill Spill Detected 6-Fluoroisoquinoline-3-carbaldehyde Assess Assess Volume & Location Spill->Assess Evacuate Evacuate & Ventilate (Large/Outside Hood) Assess->Evacuate High Risk PPE Don Emergency PPE (Respirator, Neoprene) Assess->PPE Low Risk Evacuate->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Dispose Collect as Halogenated Waste Seal & Label Absorb->Dispose

Emergency response pathway for 6-Fluoroisoquinoline-3-carbaldehyde spills and containment.

References

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress Source: ResearchGate URL
  • Isoquinoline-4-carbaldehyde | C10H7NO | CID 10868870 Source: PubChem - NIH URL
  • (25-35% NONAFLUOROHEXYLMETHYLSILOXANE) (65-75% DIMETHYLSILOXANE)

Sources

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